Methyl 7-bromoquinoline-4-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIDMSQWVCKHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697538 | |
| Record name | Methyl 7-bromoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220844-76-8 | |
| Record name | 4-Quinolinecarboxylic acid, 7-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-bromoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of Methyl 7-bromoquinoline-4-carboxylate
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities. Its derivatives are integral to medicinal chemistry, finding applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] Within this important class of molecules, Methyl 7-bromoquinoline-4-carboxylate emerges as a highly versatile and valuable building block for drug discovery and organic synthesis.
The strategic placement of the bromine atom at the 7-position and the methyl ester at the 4-position provides two distinct and orthogonal reactive handles. This dual functionality allows for sequential, site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures and chemical libraries for high-throughput screening.[3] This guide provides an in-depth analysis of the physicochemical properties, spectroscopic characterization, chemical reactivity, and synthetic applications of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both reactive and biological systems. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 220844-76-8 | [4][5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [4][5] |
| Molecular Weight | 266.09 g/mol | [4][6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% - 98% | [4][5] |
| Predicted Boiling Point | 368.7 ± 22.0 °C | [7] |
| Predicted Density | 1.557 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 1.39 ± 0.27 | [7] |
Structural Elucidation
This compound consists of a bicyclic quinoline core. A bromine atom is substituted at the C7 position of the benzene ring, while a methyl carboxylate group is attached to the C4 position of the pyridine ring. This arrangement is crucial to its synthetic utility.
Caption: Structure of this compound.
Solubility Profile
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for verifying the identity and purity of a chemical compound. Spectroscopic techniques provide a fingerprint of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural confirmation. The spectrum of this compound will show characteristic signals for the aromatic protons on the quinoline ring and the methyl ester protons. The chemical shifts (δ) and coupling constants (J) provide definitive information about the substitution pattern.
-
Aromatic Region (δ ~7.5-9.0 ppm): Protons on the quinoline ring will appear in this region. The proton at C5, adjacent to the bromine-substituted C7, and the protons on the pyridine ring (C2, C3) will have distinct chemical shifts.
-
Methyl Region (δ ~4.0 ppm): The three protons of the methyl ester group (-OCH₃) will typically appear as a sharp singlet.
While a specific, publicly available spectrum for this exact compound is not provided in the search results, data for the parent compound, 7-Bromoquinoline-4-carboxylic acid, confirms a consistent pattern.[8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₈BrNO₂), the expected molecular ion peak (M⁺) would be at m/z 266.09. A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, with almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
~1720-1740 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group.
-
~1500-1600 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching vibrations within the quinoline aromatic system.
-
~1100-1300 cm⁻¹: Bands associated with the C-O stretching of the ester.
-
~500-700 cm⁻¹: A band corresponding to the C-Br stretching vibration.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two functional groups. This allows for a modular approach to building complex molecules.
Caption: Key synthetic transformations of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C7 position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[3][9] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl substituents at the 7-position.[3]
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C).
-
Monitoring (Self-Validation): The progress of the reaction must be monitored periodically by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This ensures the reaction proceeds to completion and allows for optimization of the reaction time, preventing the formation of byproducts.
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.
Reactions at the Ester Group
The methyl ester at the C4 position can be readily transformed into other functional groups.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (7-bromoquinoline-4-carboxylic acid) under basic (e.g., NaOH, LiOH) or acidic (e.g., HCl) conditions.[8][10] This carboxylic acid is a key intermediate itself, enabling further modifications.
-
Amidation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC) to form amides. This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and explore structure-activity relationships (SAR).
Applications in Drug Discovery and Development
The quinoline core is a well-established pharmacophore. The ability to functionalize the 7-position of the quinoline ring system is particularly important for developing novel therapeutics.[1] Derivatives of 7-substituted quinolines have shown potential as inhibitors of various biological targets. For instance, related quinoline structures are investigated for their potential as antibacterial agents and in oncology research.[11][12]
This compound serves as an ideal starting point for generating a library of diverse compounds for screening. The synthetic pathways described above allow for the systematic variation of substituents at both the C7 and C4 positions, facilitating the exploration of the chemical space around the quinoline scaffold.
Caption: From building block to bioactive candidate workflow.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
-
Storage: this compound should be stored in a tightly sealed container in a dry, cool environment. For long-term stability, storage in a freezer at temperatures under -20°C is recommended.
-
Safety Precautions: This compound is associated with several hazard statements. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin, eyes, and clothing.[13]
-
First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[13][15] Seek medical attention if irritation persists or if swallowed.
-
Conclusion
This compound is a strategically designed chemical building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and the orthogonal reactivity of its bromo and methyl ester functionalities provide a robust platform for the development of novel compounds. The synthetic protocols, particularly palladium-catalyzed cross-coupling reactions, offer reliable and versatile methods for creating diverse molecular libraries. This guide has provided a comprehensive overview of its properties, characterization, reactivity, and applications, underscoring its value to the scientific research and drug development community.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Bromoquinoline-4-carboxylic acid | Pharma-Planta Consortium [pharma-planta.net]
- 11. chemshuttle.com [chemshuttle.com]
- 12. researchgate.net [researchgate.net]
- 13. synzeal.com [synzeal.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Technical Guide to Methyl 7-bromoquinoline-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 7-bromoquinoline-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its quinoline core is a well-established "privileged scaffold," frequently found in therapeutic agents, while the strategically positioned bromine atom and methyl ester group offer versatile handles for synthetic elaboration. This guide provides an in-depth analysis of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery. We will explore the mechanistic rationale behind its use in constructing compound libraries for anticancer, antimalarial, and antibacterial research, and detail the necessary protocols for its synthesis, characterization, and handling.
Core Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are the foundation of reproducible science. This compound is identified by the CAS Number 220844-76-8.[1][2] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 220844-76-8 | [1][2] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [1][2] |
| Appearance | Solid; White to off-white or gray to brown crystalline powder | [1][3][4] |
| Purity | Typically ≥95% | [5] |
| Solubility | Limited water solubility; soluble in methanol and ethyl acetate | [3] |
| Storage | Sealed in a dry environment, preferably in a freezer at -20°C |
Synthesis Strategy and Mechanistic Insight
While specific, detailed synthetic procedures for this compound are proprietary to chemical suppliers, its structure lends itself to established quinoline synthesis methodologies. A common approach involves the cyclization of an appropriately substituted aniline with a β-ketoester derivative. The choice of starting materials is critical and dictates the final substitution pattern.
A plausible synthetic workflow would involve the reaction of a bromo-substituted aniline with a suitable three-carbon carbonyl component, followed by esterification. The expertise in this synthesis lies in controlling the regioselectivity of the cyclization to yield the desired 7-bromo isomer. Modern synthetic methods may employ mixed lithium-magnesium reagents to functionalize a pre-formed quinoline core, offering a high degree of control under mild conditions.
Below is a generalized workflow illustrating the synthetic logic.
Caption: Generalized Synthetic Workflow for Target Compound.
The Central Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile scaffold for creating novel molecules with therapeutic potential. The bromine atom at the 7-position is not merely a substituent; it is an active site for diversification.
A Gateway to Molecular Diversity via Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 7-position is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction is a cornerstone of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon bonds.
Expert Insight: The rationale for employing Suzuki coupling here is twofold. First, it allows for the introduction of a vast array of aryl and heteroaryl groups, enabling extensive exploration of the structure-activity relationship (SAR).[6] Second, the reaction conditions are generally mild and tolerant of many functional groups, preserving the integrity of the core quinoline ester structure. By systematically varying the boronic acid coupling partner, researchers can generate large libraries of novel compounds to screen for biological activity.
Applications in Oncology
The quinoline scaffold is a key feature in several approved anticancer agents. Derivatives of this compound have been investigated as leads for developing matrix metalloproteinase (MMP) inhibitors, which play a role in tumor invasion and metastasis.[3] Furthermore, the structurally related 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a novel cap group for histone deacetylase (HDAC) inhibitors, a promising class of anticancer drugs.[6]
Applications in Antimalarial Drug Development
Quinoline-based compounds, such as chloroquine and quinine, are historically significant antimalarials. Research programs continue to leverage this scaffold. The development of quinoline-4-carboxamide derivatives has led to the discovery of compounds with multistage antimalarial activity and potent efficacy, highlighting the therapeutic relevance of the 4-substituted quinoline core.[7]
Applications in Antibacterial Research
This compound also serves as a building block for creating novel antibacterial agents.[3] Specifically, it has been used to synthesize inhibitors of bacterial dihydrofolate reductase (DHFR), a validated target for antibiotics. The bromine substituent can act as a bioisosteric replacement that enhances metabolic stability, a critical parameter in drug design.[3]
The following diagram illustrates the workflow from the core compound to a potential drug lead.
Caption: Drug Development Workflow Using the Target Reagent.
Quality Control and Analytical Characterization
A self-validating protocol ensures the identity and purity of the starting material, which is paramount for the integrity of subsequent research.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To quantify the purity of the compound and detect any impurities.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Column: C18 reverse-phase column.
-
Detection: UV detector at a wavelength where the quinoline chromophore absorbs strongly (e.g., ~254 nm).
-
Procedure:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Inject a small volume (e.g., 5-10 µL) onto the HPLC system.
-
Run the gradient method to elute the compound and any impurities.
-
Validation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of ≥95% is standard for this reagent.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the compound.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiment: ¹H NMR (Proton NMR).
-
Procedure:
-
Dissolve a small sample (5-10 mg) in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Validation: The resulting spectrum should be consistent with the expected structure of this compound.[4] Key features to look for include:
-
A singlet in the aromatic region for the proton at the 2-position.
-
Distinct signals in the aromatic region corresponding to the protons on the benzene ring.
-
A singlet around 3.9-4.1 ppm corresponding to the methyl ester (–OCH₃) protons.
-
The integration of these signals should match the number of protons in the structure.
-
-
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining compound integrity.
-
Hazard Classification: The compound is associated with GHS07 (Exclamation Mark) pictogram.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical splash goggles and acid-resistant gloves.[3]
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, ideally in a freezer under -20°C to prevent degradation.
Conclusion
This compound is more than a simple chemical reagent; it is a powerful and enabling tool for drug discovery. Its robust quinoline core, combined with the synthetically versatile bromine handle, provides an ideal starting point for the systematic design and synthesis of novel therapeutic candidates. A thorough understanding of its properties, synthetic utility, and analytical validation is crucial for any researcher aiming to leverage this scaffold to address pressing challenges in medicine.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Selection of Starting Materials for the Synthesis of 7-Bromoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of 7-Bromoquinoline-4-carboxylic Acid
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the fields of antibacterial and anticancer research. The specific introduction of a bromine atom at the 7-position creates a key intermediate, 7-bromoquinoline-4-carboxylic acid. This functional group serves two primary purposes: it can modulate the electronic and lipophilic properties of the final molecule, potentially enhancing its biological activity and pharmacokinetic profile, and it provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.
The efficient synthesis of this target molecule is therefore of critical interest. The selection of starting materials is the most consequential decision in this process, directly dictating the synthetic route, overall yield, cost, and scalability. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the strategic evaluation of starting materials to empower researchers in making informed, causality-driven decisions for their specific research and development goals.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis of 7-bromoquinoline-4-carboxylic acid reveals two primary strategic disconnections, giving rise to the major synthetic families.
The Gould-Jacobs Reaction: A Senior Application Scientist's Guide to Quinoline Synthesis
Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Modern Chemistry
First described in 1939 by R. Gordon Gould and Walter A. Jacobs, the Gould-Jacobs reaction has established itself as a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines and their corresponding quinolone tautomers.[1][2] This robust and versatile reaction has profound implications in medicinal chemistry and drug development, as the quinoline scaffold is a privileged structure found in a vast array of therapeutic agents, including antimalarials, antibacterials, and anti-inflammatory drugs.[3][4] This guide provides an in-depth technical analysis of the Gould-Jacobs reaction, offering field-proven insights into its mechanism, practical execution, and strategic applications for researchers, scientists, and professionals in drug development.
Core Principles and Mechanistic Insights
The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[1][5] The resulting anilidomethylenemalonate intermediate is then subjected to a high-temperature thermal cyclization to form the quinoline ring system. Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline product.[1][3]
The reaction mechanism can be dissected into four key stages:
-
Condensation: The reaction is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the DEEM. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[5]
-
Thermal Cyclization: This is the critical, energy-intensive step of the reaction, typically requiring temperatures above 250 °C. It proceeds via a 6-electron electrocyclization to form the quinoline ring.[3] There is evidence to suggest the involvement of a ketene intermediate in this stage, particularly under drastic thermal conditions.[6]
-
Saponification: The resulting 4-hydroxy-3-carboalkoxyquinoline is then treated with a strong base, such as sodium hydroxide, to hydrolyze the ester group to a carboxylic acid.[1]
-
Decarboxylation: The final 4-hydroxyquinoline is obtained by heating the quinoline-3-carboxylic acid, which leads to the loss of carbon dioxide.[1] The product exists in a tautomeric equilibrium with its 4-oxo form, the 4-quinolone.[1]
Caption: The reaction pathway of the Gould-Jacobs synthesis.
Strategic Considerations in Experimental Design
The success of a Gould-Jacobs reaction hinges on careful consideration of several experimental parameters. As a self-validating system, each choice in the protocol directly impacts the yield, purity, and scalability of the synthesis.
Solvent Selection: More Than Just a Medium
The high temperatures required for the cyclization step necessitate the use of high-boiling, inert solvents. Diphenyl ether (b.p. 259 °C) and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are the most commonly employed solvents.[3][6] The choice of solvent is critical for several reasons:
-
Temperature Control: These solvents can be heated to the required temperatures for cyclization without significant decomposition.
-
Heat Transfer: They provide a stable and uniform heat transfer medium, which is crucial for preventing localized overheating and the formation of side products.
-
Solubility: They effectively dissolve the anilidomethylenemalonate intermediate, ensuring a homogeneous reaction mixture.
-
Product Isolation: Upon cooling, the desired 4-hydroxy-3-carboethoxyquinoline product often precipitates from the solvent, simplifying the initial purification.[3]
While effective, these solvents can be challenging to remove completely from the final product. A thorough wash with a non-polar solvent like cyclohexane or hexane is essential during workup.[3]
Regioselectivity: Directing the Cyclization
When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomers. The outcome is governed by both steric and electronic factors.[6] The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position, which favors cyclization at the less sterically hindered ortho position.[1] Conversely, anilines with strong electron-withdrawing groups can be less reactive and may require more forcing conditions.
Modern Advancements: The Advent of Microwave-Assisted Synthesis
While the classical thermal approach is robust, it often suffers from long reaction times and the use of high-boiling, difficult-to-remove solvents. Microwave-assisted synthesis has emerged as a powerful alternative, offering several advantages:
-
Rapid Heating: Microwaves directly heat the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes.
-
Improved Yields: The rapid and efficient heating can minimize the formation of degradation byproducts, often resulting in higher isolated yields.[7]
-
Solvent-Free Conditions: In some cases, the reaction can be run neat, with an excess of the DEEM acting as both a reagent and a solvent, simplifying purification.[8]
The optimization of microwave-assisted Gould-Jacobs reactions requires careful consideration of both temperature and reaction time to maximize yield and prevent product degradation.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both the classical and microwave-assisted Gould-Jacobs reaction.
Protocol 1: Classical High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.
Materials:
-
Aniline or substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether or Dowtherm A
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Cyclohexane or hexane
-
Reaction flask with reflux condenser and heating mantle
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and DEEM (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in a high-boiling solvent (e.g., diphenyl ether, approx. 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (ca. 250 °C) for 30-60 minutes.
-
Isolation of the Intermediate Ester: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like cyclohexane to facilitate further precipitation. Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
-
Saponification: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of NaOH. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
-
Decarboxylation: Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The crude 4-hydroxyquinoline can be purified by recrystallization.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.
Materials:
-
Aniline or substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial with a magnetic stir bar
-
Acetonitrile (for washing)
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 0.16 mL, 2.0 mmol) and DEEM (e.g., 1.21 mL, 6.0 mmol).[7] The excess DEEM can serve as both a reagent and a solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time (see Table 1 for optimization data).
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[7]
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to Methyl 7-bromoquinoline-4-carboxylate
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 7-bromoquinoline-4-carboxylate (CAS No: 220844-76-8), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] As a quinoline derivative, its structural elucidation is paramount for understanding its reactivity, potential biological activity, and role as a synthetic intermediate.[4] This document presents a holistic interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the observed spectral features is explained, providing researchers, scientists, and drug development professionals with a definitive reference for the characterization of this molecule and related structures.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid, bicyclic aromatic core with two key functional groups: a bromine atom at the C7 position and a methyl ester at the C4 position. These features impart distinct and predictable signatures in various spectroscopic analyses.
-
Quinoline Core: A fused aromatic system comprising a benzene ring and a pyridine ring. This extensive π-system dictates the chemical shifts observed in the aromatic region of the NMR spectrum.
-
Methyl Ester Group (-COOCH₃): This group is responsible for a strong carbonyl (C=O) stretch in the IR spectrum and characteristic signals for the methyl and carbonyl carbons in the ¹H and ¹³C NMR spectra, respectively. Its fragmentation is a key pathway in mass spectrometry.
-
Bromo Substituent (-Br): The bromine atom influences the electronic environment of the adjacent aromatic protons and carbons. Critically, its natural isotopic abundance (⁷⁹Br and ⁸¹Br) creates a signature M+2 peak in the mass spectrum, which is a definitive diagnostic tool.[5]
Below is the annotated chemical structure, which will serve as a reference for the subsequent spectral assignments.
Caption: Labeled structure of this compound.
Synthesis and Sample Preparation Protocol
For accurate spectroscopic analysis, the purity of the analyte is critical. This compound is typically synthesized from its corresponding carboxylic acid, which can be prepared via established methods like the Pfitzinger or Doebner reactions.[4]
Step-by-Step Esterification:
-
Dissolution: Suspend 7-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).
-
Catalysis: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carboxylic acid, and also converts the acid to a more reactive acyl chloride intermediate, accelerating the esterification process.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization: Re-dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound. The final product should be a solid.[1][2]
Integrated Spectroscopic Workflow
A robust structural confirmation relies on the synergy of multiple analytical techniques. The following workflow illustrates the logical progression from sample preparation to final data integration.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[6]
Interpretation of the IR Spectrum: The spectrum is dominated by absorptions from the ester group and the aromatic quinoline core.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Vibrations of C-H bonds on the quinoline ring. Absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[7][8] |
| ~2955 | Weak | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group of the ester.[7] |
| ~1725 | Strong, Sharp | C=O Ester Stretch | This is a highly diagnostic peak for the carbonyl group. Its position indicates conjugation with the aromatic quinoline system, which lowers the frequency from a typical saturated ester (~1735 cm⁻¹).[8][9] |
| ~1600, ~1570, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch | Skeletal vibrations of the fused quinoline ring system.[10][11] |
| ~1250, ~1100 | Strong | C-O Ester Stretch | Asymmetric and symmetric C-O-C stretching vibrations of the ester functional group.[8][9] |
| Below 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending | These peaks in the fingerprint region can provide information about the substitution pattern of the aromatic rings.[10] |
| ~700-500 | Weak-Medium | C-Br Stretch | The carbon-bromine bond vibration occurs at low frequency and can be difficult to assign definitively from other peaks in the fingerprint region.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Analyses are typically performed in a deuterated solvent such as deuterochloroform (CDCl₃).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.1 | d | 1H | H-2 | This proton is adjacent to the electronegative nitrogen and is strongly deshielded. It appears as a doublet due to coupling with H-3. |
| ~8.5 | d | 1H | H-8 | This proton is ortho to the bromine atom and shows a characteristic doublet coupling to H-6. |
| ~8.3 | s | 1H | H-5 | This proton is a singlet (or a very narrow doublet) as its primary coupling would be a small meta-coupling to H-6 and H-8. |
| ~7.8 | dd | 1H | H-6 | This proton is coupled to both H-5 (meta) and H-8 (ortho), resulting in a doublet of doublets. |
| ~7.6 | d | 1H | H-3 | Coupled to H-2, resulting in a doublet. It is less deshielded than H-2. |
| ~4.0 | s | 3H | -OCH₃ | The three protons of the methyl ester group are equivalent and have no adjacent protons, resulting in a sharp singlet. This is a key diagnostic signal. |
Note: Predicted chemical shifts are estimates. The actual spectrum may show slight variations. The residual solvent peak for CDCl₃ appears at δ 7.26 ppm.[13]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O (Ester) | The carbonyl carbon is highly deshielded and appears far downfield. This is a characteristic chemical shift for an ester carbonyl.[14][15] |
| ~150-120 | Quinoline C | The nine carbons of the quinoline ring appear in the aromatic region. Specific assignments are complex, but C-2, C-4, and C-8a, being adjacent to nitrogen or part of the fusion, are typically downfield. |
| ~125 | C-7 (C-Br) | The carbon directly bonded to the bromine atom is observed in the aromatic region. Its chemical shift is influenced by the halogen's electronegativity and heavy atom effect. |
| ~53 | -OCH₃ | The methyl carbon of the ester appears in the aliphatic region, a typical value for a methyl ester. |
Note: The CDCl₃ solvent peak appears as a triplet centered at δ 77.16 ppm.[14] Quaternary carbons (C-4, C-4a, C-7, C-8a) will typically show weaker signals than protonated carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.[16][17] For halogenated compounds, MS is particularly powerful.
Interpretation of the Mass Spectrum: The most critical feature in the mass spectrum of this compound is the molecular ion region.
| m/z Value | Assignment | Rationale |
| ~265 & ~267 | [M]⁺ & [M+2]⁺ | These two peaks represent the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[5][18] This results in two molecular ion peaks separated by 2 m/z units, with nearly equal intensity (a "doublet"). This pattern is definitive proof of the presence of a single bromine atom in the molecule.[5][19] |
| ~234 & ~236 | [M - OCH₃]⁺ | Corresponds to the loss of a methoxy radical (•OCH₃, 31 Da). The bromine isotope pattern is retained in this fragment. |
| ~206 & ~208 | [M - COOCH₃]⁺ | Corresponds to the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da). The bromine isotope pattern is retained. |
| 186 | [M - Br]⁺ | Loss of a bromine radical (•Br, 79 or 81 Da). This fragment will appear as a single peak, not a doublet. |
| 127 | [C₉H₆N]⁺ | Represents the quinoline ring fragment after loss of both the bromine and the ester group. |
The expected fragmentation pathways and the iconic bromine isotope pattern are visualized below.
Caption: Key fragmentation pathways for this compound.
Conclusion
The collective evidence from IR, NMR, and MS provides an unambiguous structural confirmation of this compound.
-
IR spectroscopy confirms the presence of the key ester (C=O at ~1725 cm⁻¹) and aromatic functionalities.
-
NMR spectroscopy elucidates the precise arrangement of all hydrogen and carbon atoms, confirming the 7-bromo and 4-carboxylate substitution pattern on the quinoline core.
-
Mass spectrometry verifies the molecular weight (266.09 g/mol ) and definitively proves the presence of a single bromine atom through the characteristic 1:1 ratio of the [M]⁺ and [M+2]⁺ peaks.
This guide serves as a validated reference, empowering researchers to confidently identify and characterize this compound in their scientific endeavors.
References
- 1. This compound | 220844-76-8 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 11. researchgate.net [researchgate.net]
- 12. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 7-bromoquinoline-4-carboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Methyl 7-bromoquinoline-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delineates its structural features, predicted spectroscopic signatures, and conformational landscape, drawing upon established principles of organic chemistry, spectroscopic techniques, and computational modeling. Detailed, field-proven protocols for its synthesis and characterization are provided to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents and functional materials.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for the development of therapeutic agents with a wide spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The substituent pattern on the quinoline ring plays a crucial role in modulating its biological activity and physicochemical properties.
This compound, with its bromine substituent on the benzene ring and a methyl carboxylate group on the pyridine ring, presents a unique combination of electronic and steric features that are ripe for exploration in drug discovery programs.[1] Understanding its three-dimensional structure and conformational flexibility is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of next-generation derivatives.
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound is characterized by a planar quinoline core with a bromine atom at the 7-position and a methyl carboxylate group at the 4-position. The presence of these substituents significantly influences the electron distribution within the aromatic system and, consequently, its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide valuable insights into its chemical environment.
2.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carboxylate group, as well as the anisotropic effects of the aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H2 | ~8.9 | d | J ≈ 4.5 |
| H3 | ~7.8 | d | J ≈ 4.5 |
| H5 | ~8.2 | d | J ≈ 8.7 |
| H6 | ~7.7 | dd | J ≈ 8.7, 2.0 |
| H8 | ~8.4 | d | J ≈ 2.0 |
| -OCH₃ | ~4.0 | s | - |
Predictions are based on established substituent effects on the quinoline ring system and may vary depending on the solvent and experimental conditions.
2.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic environment. Online prediction tools can provide an initial estimate of these shifts.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~150 |
| C3 | ~122 |
| C4 | ~148 |
| C4a | ~128 |
| C5 | ~129 |
| C6 | ~130 |
| C7 | ~124 |
| C8 | ~137 |
| C8a | ~149 |
| C=O | ~165 |
| -OCH₃ | ~53 |
These are estimated values and require experimental verification.
2.1.3. Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-Br bonds, as well as the ester C=O and C-O bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| C=O (Ester) | Stretch | 1725-1705 |
| C=N (Quinoline) | Stretch | 1620-1580 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| C-O (Ester) | Stretch | 1300-1100 |
| C-Br | Stretch | 650-550 |
The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.
2.2.1. Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the quinoline ring followed by esterification. The Pfitzinger reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids.[3][4]
Proposed Synthetic Pathway
A plausible synthetic route involves the Pfitzinger reaction of a substituted isatin with a suitable carbonyl compound to form the corresponding 7-bromoquinoline-4-carboxylic acid, followed by esterification.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Bromoquinoline-4-carboxylic Acid via Pfitzinger Reaction
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromoisatin in an ethanolic solution of potassium hydroxide.
-
Addition of Reactant: To this solution, add pyruvic acid dropwise with stirring.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 7-bromoquinoline-4-carboxylic acid.
Step 2: Esterification of 7-Bromoquinoline-4-carboxylic Acid
-
Reaction Setup: Suspend 7-bromoquinoline-4-carboxylic acid in an excess of methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Conformational Analysis: A Computational Approach
In the absence of experimental data from X-ray crystallography, computational chemistry provides a powerful tool for investigating the conformational preferences of this compound.[5] Density Functional Theory (DFT) calculations can be employed to determine the lowest energy conformation and to explore the rotational barrier of the methyl carboxylate group.
The Rotational Barrier of the Ester Group
The primary conformational flexibility in this compound arises from the rotation around the C4-C(O) single bond. The planarity of the quinoline ring is expected to be maintained. The orientation of the methyl carboxylate group relative to the quinoline ring will be determined by a balance of steric and electronic effects.
Diagram 2: Conformational Analysis Workflow
Caption: Workflow for computational conformational analysis.
Protocol for DFT Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Initial Structure: Build the initial 3D structure of this compound using a molecular editor.
-
Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries.
-
Geometry Optimization: Optimize the geometry of the most stable conformers using DFT at a suitable level of theory, for example, the B3LYP functional with the 6-31G(d) basis set.[5]
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Potential Energy Surface (PES) Scan: To determine the rotational barrier of the methyl carboxylate group, perform a relaxed PES scan by systematically rotating the dihedral angle defined by the atoms C3-C4-C(O)-O(Me) and calculating the energy at each step.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and conformational analysis of this compound. While specific experimental data for this compound is limited in the public domain, this guide offers a robust framework based on established chemical principles and computational methods for its study. The detailed protocols provided herein are intended to empower researchers to synthesize, characterize, and further investigate this promising molecule for applications in drug discovery and materials science. The insights into its conformational behavior will be particularly valuable for understanding its interactions with biological targets and for the rational design of more potent and selective derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CASPRE [caspre.ca]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
A Technical Guide to Methyl 7-bromoquinoline-4-carboxylate for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 7-bromoquinoline-4-carboxylate, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its commercial availability, synthesis, quality control, and applications, with a focus on facilitating its use in drug discovery programs.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline motif is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound, with its bromine atom at the 7-position and a methyl ester at the 4-position, offers synthetic handles for diversification, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.
Commercial Availability
This compound is available from several commercial suppliers, catering to the needs of research and development laboratories. The typical purity offered is ≥95%, with the compound supplied as a solid. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and analytical data.
| Supplier | Product Number/CAS | Typical Purity | Available Quantities |
| Sigma-Aldrich (Ambeed, Inc.) | AMBH303C6251 (CAS: 220844-76-8) | 95% | 100 mg - 5 g |
| CymitQuimica (Indagoo) | IN-DA007PTW (CAS: 220844-76-8) | 98% | 100 mg - 5 g |
| ChemUniverse | P83849 (CAS: 220844-76-8) | 98% | 100 mg - 1 g |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the quinoline core, followed by esterification. A plausible and commonly employed route is the Gould-Jacobs reaction to form the quinoline ring system, followed by esterification of the resulting carboxylic acid.[3]
Caption: General Synthetic Workflow.
Experimental Protocol: Synthesis of 7-Bromoquinoline-4-carboxylic acid (Precursor)
This protocol is based on established methodologies for the synthesis of similar quinoline derivatives.[4]
-
Condensation: A mixture of 3-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) is heated at 100-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the ethanol formed during the reaction is removed under reduced pressure.
-
Thermal Cyclization: The crude condensation product is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 240-260°C for 30-60 minutes. The reaction is monitored by TLC.
-
Precipitation and Isolation: After cooling, a hydrocarbon solvent (e.g., hexane) is added to precipitate the product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. The solid is collected by filtration and washed with the hydrocarbon solvent.
-
Hydrolysis: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide. Subsequent acidification with a mineral acid (e.g., HCl) precipitates 7-bromoquinoline-4-carboxylic acid, which can be collected by filtration and dried.
Experimental Protocol: Esterification to this compound
The final step is a standard Fischer esterification.
-
Reaction Setup: 7-Bromoquinoline-4-carboxylic acid is suspended in methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.
-
Reflux: The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Quality Control and Analytical Characterization
To ensure the identity, purity, and quality of this compound, a series of analytical techniques should be employed.
Caption: Quality Control Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum should show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl ester protons, and potentially a signal for the C2-proton of the quinoline. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum will display signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the quinoline ring, and the methyl carbon of the ester.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reverse-phase HPLC method is typically suitable for this type of aromatic compound.[7][8]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A typical gradient would be from a lower to a higher percentage of Mobile Phase B over 15-20 minutes to ensure the elution of any potential impurities. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength where the quinoline chromophore has significant absorbance (e.g., 254 nm or 289 nm). |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular weight for C₁₁H₈BrNO₂ is approximately 266.09 g/mol .[9][10] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the mass spectrum.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of oncology.[2][11] The bromine atom at the 7-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.[12] The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.
Derivatives of 7-bromoquinolines have been explored as:
-
Kinase Inhibitors: The quinoline scaffold is a well-established hinge-binding motif for many protein kinases, which are key targets in cancer therapy.[2]
-
Antibacterial Agents: Bromoquinoline derivatives have been investigated for their potential to inhibit bacterial enzymes, such as dihydrofolate reductase.[11]
-
Antiparasitic Agents: The quinoline core is famously found in antimalarial drugs, and research into new quinoline-based antiparasitic agents is ongoing.[1]
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements (based on supplier information):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a dry, well-ventilated place. Keep the container tightly closed. For long-term storage, it is recommended to store in a freezer under -20°C.
Conclusion
This compound is a versatile and commercially available building block with significant potential in drug discovery and medicinal chemistry. Its well-defined structure and reactive functional groups allow for the synthesis of diverse compound libraries for screening against a variety of biological targets. This guide provides a foundational understanding of its synthesis, quality control, and applications, empowering researchers to effectively utilize this compound in their research endeavors.
References
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. chemshuttle.com [chemshuttle.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Scaffold: Methyl 7-bromoquinoline-4-carboxylate in Modern Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Heterocycle
The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities. Within this privileged class of heterocycles, Methyl 7-bromoquinoline-4-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of novel drug candidates. Its strategic substitution pattern, featuring a reactive bromine atom at the 7-position and a readily modifiable methyl ester at the 4-position, provides medicinal chemists with two orthogonal handles for molecular elaboration. This allows for the systematic exploration of chemical space to fine-tune the potency, selectivity, and pharmacokinetic properties of new therapeutic entities.
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors for oncology. We will delve into the synthetic strategies for accessing this key intermediate, detail field-proven protocols for its derivatization, and discuss the biological relevance of the resulting compounds.
Synthetic Strategy: Accessing the Core Building Block
The synthesis of this compound can be efficiently achieved through a multi-step sequence, often culminating in a Gould-Jacobs or a related cyclization reaction to construct the quinoline core. A plausible and adaptable synthetic route is outlined below, commencing from commercially available starting materials.
Caption: Plausible synthetic route to this compound.
Medicinal Chemistry Applications: A Gateway to Novel Kinase Inhibitors
The dysregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer. The quinoline scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors. This compound serves as an ideal starting point for the synthesis of libraries of compounds targeting various kinase families, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinases (PI3Ks).[1]
The strategic derivatization of this scaffold typically involves two key transformations:
-
Palladium-Catalyzed Cross-Coupling at the C7-Position: The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] This allows for the introduction of a diverse array of aryl, heteroaryl, or amino substituents, which can be tailored to interact with specific residues in the kinase active site.
-
Modification of the C4-Carboxylate: The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of quinoline-4-carboxamides. This carboxamide moiety often plays a crucial role in establishing key hydrogen bonding interactions with the hinge region of the kinase.
The following sections provide detailed protocols for these key transformations, illustrating the utility of this compound in the synthesis of a representative 7-aryl-quinoline-4-carboxamide, a common motif in modern kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 7-Arylquinoline-4-carboxylates
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Arylboronic acid | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst for the cross-coupling reaction |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | Activates the boronic acid |
| Anhydrous Solvent (e.g., Dioxane, Toluene) | Reaction medium |
| Schlenk flask or microwave vial | Reaction vessel for inert atmosphere |
| Magnetic stirrer and stir bar | For agitation of the reaction mixture |
| Heating mantle or oil bath | For heating the reaction |
| Inert gas supply (Argon or Nitrogen) | To maintain an inert atmosphere |
| Thin-Layer Chromatography (TLC) plates | To monitor the progress of the reaction |
| Column chromatography setup | For purification of the product |
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 7-arylquinoline-4-carboxylate.
Protocol 2: Saponification and Amide Coupling for the Synthesis of 7-Aryl-quinoline-4-carboxamides
This two-step protocol describes the conversion of the methyl ester to a carboxamide, a key functional group for interaction with many biological targets.
Reaction Workflow:
Caption: Workflow for the synthesis of 7-aryl-quinoline-4-carboxamides.
Part A: Saponification of the Methyl Ester
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Methyl 7-arylquinoline-4-carboxylate | Starting material |
| Lithium hydroxide (LiOH) or NaOH | Base for hydrolysis |
| Tetrahydrofuran (THF) and Water | Solvent system |
| Hydrochloric acid (HCl) | For acidification |
| Standard laboratory glassware | For reaction and work-up |
Step-by-Step Protocol:
-
Dissolution: Dissolve the Methyl 7-arylquinoline-4-carboxylate in a mixture of THF and water.
-
Hydrolysis: Add an excess of LiOH or NaOH and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidification: Carefully acidify the reaction mixture with aqueous HCl (e.g., 1 M) to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Aryl-quinoline-4-carboxylic acid, which can often be used in the next step without further purification.
Part B: Amide Coupling
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 7-Aryl-quinoline-4-carboxylic acid | Starting material |
| Amine | Nucleophile for amide bond formation |
| Coupling Agent (e.g., HATU, HBTU) | Activates the carboxylic acid |
| Base (e.g., DIPEA or Et₃N) | Scavenges the acid formed during the reaction |
| Anhydrous DMF or CH₂Cl₂ | Reaction solvent |
| Standard laboratory glassware | For reaction and work-up |
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the 7-Aryl-quinoline-4-carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., DMF), add the coupling agent (e.g., HATU, 1.1 equiv.) and the base (e.g., DIPEA, 2.0 equiv.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equiv.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or recrystallization to obtain the final 7-Aryl-quinoline-4-carboxamide.
Conclusion: A Versatile Tool for Drug Discovery
This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its dual reactive sites allow for the facile and systematic synthesis of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors. The robust and well-established protocols for Suzuki-Miyaura coupling and amide bond formation, as detailed in this guide, provide a reliable foundation for the exploration of structure-activity relationships and the optimization of lead compounds. As the quest for more effective and selective therapeutics continues, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
Application Notes and Protocols: The Strategic Use of Methyl 7-bromoquinoline-4-carboxylate in Synthetic and Medicinal Chemistry
Introduction: A Versatile Heterocyclic Building Block
Methyl 7-bromoquinoline-4-carboxylate is a strategically functionalized quinoline derivative that serves as a highly valuable and versatile intermediate in modern organic synthesis and drug discovery. Its structure incorporates three key features that make it an exceptional tool for medicinal chemists: the quinoline core, a synthetically tractable C-4 methyl ester, and a C-7 bromine atom poised for a wide array of cross-coupling reactions.
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, most notably in the areas of antimalarial and anticancer therapies.[1][2] The C-4 carboxylate group can act as a hydrogen bond acceptor or can be readily hydrolyzed to the corresponding carboxylic acid, a critical functional group for interacting with biological targets or improving pharmacokinetic properties.[3] However, the primary synthetic utility of this molecule is derived from the carbon-bromine bond at the 7-position, which provides a reliable handle for constructing complex molecular architectures through transition-metal-catalyzed reactions.
This guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols and the scientific rationale behind its use in constructing novel molecular entities for research and development.
Compound Profile and Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its safe and effective use in the laboratory.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 220844-76-8 | [4][5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [6][7] |
| Molecular Weight | 266.09 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [4][6] |
| Solubility | Limited solubility in water; soluble in methanol, ethyl acetate | [8] |
| Storage | Store in a freezer (-20°C), sealed in a dry environment | [4] |
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
| Hazard Statement | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][7] |
| Signal Word | Warning | [4] | |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
Core Applications in Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond at the 7-position is the molecule's primary reactive center for synthetic diversification. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods to functionalize this position, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, used to form a C-C bond between an organohalide and an organoboron compound.[9][10] For this compound, this reaction allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the 7-position.
Causality and Experimental Insight: This transformation is fundamental for building biaryl scaffolds, which are common motifs in kinase inhibitors and other therapeutic agents. The choice of catalyst, ligand, and base is critical for achieving high yields. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[9] A mixed solvent system, typically an organic solvent like dioxane or DMF with water, is often used to solubilize both the organic and inorganic reagents.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative methodology for coupling an arylboronic acid with this compound.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-substituted product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11] This reaction is exceptionally powerful for synthesizing aryl amines, a class of compounds ubiquitous in pharmaceuticals.[12]
Causality and Experimental Insight: This method allows for the direct installation of primary or secondary amines at the 7-position of the quinoline core. The choice of ligand is paramount for a successful transformation; sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle without competing in the coupling.[14][15]
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and the base (e.g., sodium t-butoxide, 1.4 eq.) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or DMF as the solvent.
-
Reaction Execution: Seal the tube and heat the mixture to 90-110°C. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via column chromatography.
-
Validation: Characterize the purified product by NMR and HRMS to confirm its identity and purity.
Applications in Drug Discovery Scaffolding
The synthetic transformations described above are not merely academic exercises; they are enabling tools for the discovery of new medicines. This compound is an ideal starting point for exploring structure-activity relationships (SAR) in various therapeutic areas.
Pathway to Novel Antimalarial Agents
Resistance to current antimalarial drugs necessitates the discovery of new agents with novel mechanisms of action. A series of quinoline-4-carboxamides has been identified with potent, multistage antimalarial activity, acting via inhibition of the parasite's translation elongation factor 2 (PfEF2).[2][16][17] this compound is a perfect precursor for generating libraries of such compounds. The C-7 position can be diversified using Suzuki or other coupling reactions, followed by hydrolysis of the methyl ester and amide coupling to install the critical carboxamide functionality.
Caption: Synthetic route to antimalarial quinoline-4-carboxamides.
Scaffolding for Kinase Inhibitor Discovery
Protein kinases are critical targets in oncology and inflammatory diseases.[18] The quinoline core frequently serves as a scaffold that mimics the adenine region of ATP, binding in the enzyme's active site.[19] this compound can be used to generate focused libraries of kinase inhibitors. The C-4 carboxylate (or the corresponding acid/amide) can form key hydrogen bonds with the kinase "hinge" region, while the C-7 position extends into solvent-exposed regions, allowing for modifications that can drastically improve potency and selectivity.[3]
Caption: Conceptual model of a quinoline inhibitor in a kinase active site.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its pre-installed functional handles at the C-4 and C-7 positions provide chemists with a reliable and versatile platform for applying powerful synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The direct applicability of its derivatives in fields such as antimalarial and kinase inhibitor research underscores its importance for professionals in drug discovery and development. By understanding the principles behind its reactivity and applying the robust protocols detailed herein, researchers can significantly accelerate the synthesis of novel, high-value chemical entities.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 220844-76-8 [sigmaaldrich.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2-Bromo-7-methylquinoline-4-carboxylic Acid | C11H8BrNO2 | CID 82184186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemshuttle.com [chemshuttle.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
- 17. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for using Methyl 7-bromoquinoline-4-carboxylate in organic synthesis
An In-Depth Guide to the Synthetic Utility of Methyl 7-bromoquinoline-4-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold and the Strategic Value of a Versatile Building Block
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1] Its rigid, planar structure and hydrogen-bonding capabilities make it an ideal framework for interacting with biological targets. This compound emerges as a particularly valuable building block due to its dual-handle reactivity. The bromine atom at the 7-position serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.[2] Simultaneously, the methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a secondary point for molecular elaboration.[3][4]
This guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of the synthetic protocols and applications for this compound, grounded in mechanistic principles and field-proven insights.
Compound Profile and Handling
This compound is a solid at room temperature.[5] Proper handling and storage are crucial for maintaining its integrity.
| Property | Value | Source |
| CAS Number | 220844-76-8 | [5][6] |
| Molecular Formula | C₁₁H₈BrNO₂ | [5] |
| Molecular Weight | 266.09 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [6] |
| Storage | Sealed in a dry environment, preferably in a freezer under -20°C to ensure long-term stability. | [6] |
| Safety | May cause skin, eye, and respiratory irritation. Standard personal protective equipment (gloves, goggles, lab coat) should be worn. | [6] |
Caption: Structure of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling at the C-7 Position
The C(sp²)-Br bond at the 7-position is the primary site for diversification, amenable to a wide array of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability and tolerance of various functional groups.[7][8][9] The general catalytic cycle, illustrated below, involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to form the new C-C or C-N bond and regenerate the Pd(0) catalyst.[10]
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling aryl bromides with organoboron reagents (boronic acids or esters) to form biaryl structures, which are prevalent in kinase inhibitors and other pharmaceuticals.[8][11] The choice of catalyst, ligand, and base is critical for achieving high yields.
Expertise & Causality: The base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) plays a crucial role beyond just being a proton scavenger; it activates the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step.[8] The ligand, often a bulky, electron-rich phosphine, stabilizes the palladium center and promotes the oxidative addition and reductive elimination steps.[12] Aprotic solvents like dioxane or toluene are commonly used to ensure the solubility of all components.[13]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary (e.g., SPhos, XPhos).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) to achieve a concentration of ~0.1 M with respect to the starting bromide.
-
Heating: Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective Pd(0) or Pd(II) precatalysts.[8] |
| Ligand | PPh₃, SPhos, XPhos | Bulky phosphine ligands enhance catalytic activity for aryl bromides.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for efficient transmetalation.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Aprotic solvents with water as a co-solvent often accelerate the reaction.[13] |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers of the catalytic cycle. |
Heck-Mizoroki Reaction: Vinylation of the Quinoline Core
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted quinolines.[7][14] This reaction is highly valuable for extending conjugation in materials or introducing reactive handles for further transformations.[15]
Expertise & Causality: The reaction is typically catalyzed by a palladium(II) source like Pd(OAc)₂. A phosphine ligand is often used to facilitate the catalytic cycle.[7] A hindered amine base, such as triethylamine (Et₃N), is used to neutralize the HBr generated during the reaction. The regioselectivity of the alkene addition is governed by both steric and electronic factors.[16]
Detailed Protocol: Heck-Mizoroki Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 eq.), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., PPh₃ or a palladacycle catalyst, 4-10 mol%).[14]
-
Solvent and Base: Add an anhydrous solvent (e.g., DMF or NMP) and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15-20 minutes, then seal the tube.
-
Heating: Heat the reaction at 100-140 °C for 12-24 hours.
-
Work-up & Purification: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the residue via silica gel chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne.[17][18] This reaction is indispensable for creating linear, rigid structures used in materials science (e.g., molecular wires) and as precursors for complex heterocycles in drug discovery.[19][20]
Expertise & Causality: The Sonogashira reaction uniquely employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).[17] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[21] An amine base (e.g., Et₃N or diisopropylamine) serves as both the base and often as the solvent.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or CH₂Cl₂ and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[22] This reaction is of paramount importance in medicinal chemistry, as the 7-aminoquinoline scaffold is a key feature in many antimalarial drugs and kinase inhibitors.[1][23]
Expertise & Causality: This reaction requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) to deprotonate the amine.[23] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, DavePhos) are highly effective as they promote the rate-limiting reductive elimination step.[23][24]
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 eq.), the amine (1.2 eq.), a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., Xantphos, 2-4 mol%).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Heating: Seal the tube and heat in an oil bath at 80-120 °C for 8-24 hours.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Part 2: Modification of the 4-Carboxylate Ester
The methyl ester at the 4-position provides a second reactive site for derivatization, most commonly through hydrolysis to the carboxylic acid. This transformation is often a key step, as the resulting carboxylic acid can participate in amide bond formation, serve as a coordinating group in metal complexes, or be used in other functional group interconversions.[3][25]
Caption: A common two-step workflow: C-7 arylation followed by C-4 ester hydrolysis.
Ester Hydrolysis to Carboxylic Acid
Hydrolysis is typically achieved under basic conditions using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system to ensure solubility.[26]
Detailed Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve the Methyl 7-(substituted)-quinoline-4-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).
-
Base Addition: Add an aqueous solution of LiOH or NaOH (2.0-5.0 eq.) and stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Work-up: Remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~3-4. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 7-substituted-quinoline-4-carboxylic acid.
Part 3: Applications in Drug Discovery and Materials Science
Kinase Inhibitors
Dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for drug development.[27][28] The quinoline scaffold is a common core in many approved kinase inhibitors. This compound serves as an excellent starting point for synthesizing libraries of potential inhibitors. For example, Suzuki coupling can introduce various aryl groups at the 7-position, while the 4-carboxylate can be converted into an amide that forms critical hydrogen bonds with the kinase hinge region.[11]
Antimalarial Agents
The 4-aminoquinoline structure is central to antimalarial drugs like chloroquine.[1][29] Drug resistance has created an urgent need for new analogues.[4][30] The Buchwald-Hartwig amination of this compound allows for the introduction of diverse side chains at the 7-position, a common strategy to restore activity against resistant strains of Plasmodium falciparum.[1][31]
OLED Materials
Organic Light-Emitting Diodes (OLEDs) rely on materials that exhibit high charge mobility and efficient electroluminescence.[32] The rigid, π-conjugated system of the quinoline core makes it an attractive component for such materials.[33] The Sonogashira and Suzuki reactions can be used to extend the conjugation of the quinoline system, tuning its electronic and photophysical properties for applications as emitters or host materials in OLED devices.[34][35]
References
- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 220844-76-8 [sigmaaldrich.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 22. atlanchimpharma.com [atlanchimpharma.com]
- 23. benchchem.com [benchchem.com]
- 24. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ossila.com [ossila.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Application Note: Methyl 7-bromoquinoline-4-carboxylate as a Versatile Building Block for Complex Molecule Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Methyl 7-bromoquinoline-4-carboxylate. We delve into its chemical properties, strategic importance, and practical applications as a pivotal building block for the synthesis of complex molecular architectures. Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—are presented, complete with mechanistic insights and expert commentary to ensure successful implementation.
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active natural products. Its rigid, planar structure and hydrogen-bonding capabilities make it an ideal pharmacophore for interacting with a wide range of biological targets. Consequently, the development of functionalized quinoline building blocks is of paramount importance for accelerating drug discovery programs.
This compound emerges as a particularly valuable intermediate. It possesses two distinct and orthogonally reactive functional handles: a bromine atom at the C7 position, ideal for carbon-carbon and carbon-nitrogen bond formation, and a methyl ester at the C4 position, which can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid.[1][2] This dual functionality allows for the systematic and modular construction of complex quinoline derivatives, enabling extensive exploration of the chemical space around this critical scaffold.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this compound. The compound is a stable solid but should be stored under controlled conditions to ensure long-term purity.
| Property | Value | Source(s) |
| CAS Number | 220844-76-8 | [3][4][5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [3][5] |
| Molecular Weight | 266.09 g/mol | [3][5] |
| Appearance | Solid | [3][4] |
| Typical Purity | ≥95% | [4][5] |
| Storage | Store in freezer (-20°C), sealed in a dry environment. | [4] |
Safety Information: The compound is classified with GHS07 pictogram and hazard statements H302, H315, H319, and H335.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is centered on the reactivity of its C7-bromo substituent. This site serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. These reactions allow for the precise and efficient installation of a wide array of substituents, dramatically expanding molecular diversity from a single, common intermediate.
Caption: Key reactive sites of this compound.
The three primary transformations leveraging the C7-bromo position are:
-
Suzuki-Miyaura Coupling: Forges a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond with an organoboron reagent, ideal for creating biaryl systems or introducing alkyl chains.[6]
-
Buchwald-Hartwig Amination: Forms a C(sp²)-N bond with an amine, a fundamental reaction for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[7][8]
-
Sonogashira Coupling: Creates a C(sp²)-C(sp) bond with a terminal alkyne, providing access to conjugated enynes and arylalkynes used in materials science and as precursors for more complex heterocycles.[9][10]
Experimental Protocols
The following protocols are generalized procedures that have been successfully applied to aryl bromides. They should be optimized for each specific substrate combination. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol: Suzuki-Miyaura C-C Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).[11]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.05 equiv].
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. The reaction concentration is typically 0.1 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Scientist's Notes:
-
Causality of Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[6]
-
Degassing: Removing dissolved oxygen is critical as O₂ can oxidize the Pd(0) catalyst, rendering it inactive.
-
Ligand Choice: While Pd(PPh₃)₄ is often effective, challenging couplings may benefit from more specialized ligands (e.g., SPhos, XPhos) used in conjunction with a Pd(II) precatalyst like Pd(OAc)₂.
Protocol: Buchwald-Hartwig C-N Amination
This protocol details the coupling of the title compound with a primary or secondary amine. The choice of ligand is critical for success.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: In an oven-dried vial or flask, combine this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., BINAP, 0.08 equiv), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv).[12]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv).
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Scientist's Notes:
-
Causality of Ligand: Bulky, electron-rich phosphine ligands (like BINAP, XPhos, RuPhos) are essential.[13][14] They promote the reductive elimination step—the final, product-forming step of the catalytic cycle—and stabilize the active Pd(0) species.[8]
-
Base Sensitivity: NaOtBu is a very strong base and is incompatible with many functional groups.[14] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened, often requiring a different catalyst/ligand system.
Protocol: Sonogashira C-C Coupling
This procedure outlines the coupling with a terminal alkyne, typically requiring a copper(I) co-catalyst.
Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and a copper(I) co-catalyst (e.g., Copper(I) iodide (CuI), 0.05 equiv).[9]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add an amine base, typically triethylamine (Et₃N, 2.5 equiv), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid. Monitor by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or saturated NH₄Cl solution to remove the amine hydrochloride salt.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Scientist's Notes:
-
Role of Copper(I): The copper co-catalyst is believed to react with the alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, facilitating the coupling more efficiently than direct reaction of the alkyne with the palladium center.[9][10]
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require a different base (e.g., pyrrolidine) and often a palladium catalyst with specialized ligands.[15]
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex molecules. Its strategically placed bromo and ester functionalities provide reliable and orthogonal handles for diversification. The robust and well-documented palladium-catalyzed coupling reactions presented in this guide—Suzuki, Buchwald-Hartwig, and Sonogashira—enable chemists to efficiently access a vast array of novel quinoline derivatives. By understanding the principles behind these protocols, researchers in drug discovery and materials science can fully exploit the potential of this intermediate to accelerate their research and development efforts.
References
- 1. 7-Bromoquinoline-4-carboxylic acid | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 220844-76-8 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 7-bromoquinoline-4-carboxylate
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable reliability and versatility in forging carbon-carbon bonds.[1][2][3] First reported in 1979, this palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become an indispensable tool in the pharmaceutical industry.[1][4] Its widespread adoption is due to its tolerance of a vast array of functional groups, the use of mild reaction conditions, and the relatively low toxicity and high stability of the boronic acid reagents.[1][5]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and medicinally relevant substrate: Methyl 7-bromoquinoline-4-carboxylate . The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including those with anticancer and antimalarial properties.[6][7] The bromine atom at the 7-position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[8] However, the presence of the nitrogen heteroatom and the electron-withdrawing carboxylate group on the quinoline ring introduces specific challenges and considerations for optimizing reaction conditions.[9][10]
This document provides researchers, scientists, and drug development professionals with a detailed understanding of the critical parameters, proven protocols, and mechanistic rationale required for successfully executing the Suzuki-Miyaura coupling on this important heterocyclic building block.
The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12][13][14] A thorough understanding of this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) intermediate.[1][11]
-
Transmetalation : In this step, a base activates the organoboron reagent (e.g., an arylboronic acid), forming a more nucleophilic boronate species.[15][16] This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination : The final step involves the collapse of the diorganopalladium(II) intermediate, forming the new carbon-carbon bond in the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Component-by-Component Analysis
Success in coupling this compound requires careful selection of each reaction component. The electronic nature of this specific heteroaryl bromide—containing both a potentially coordinating nitrogen and a base-sensitive ester—guides these choices.
The Palladium Catalyst & Ligand System
The combination of the palladium source (precatalyst) and the ligand is the most critical factor. For heteroaryl substrates, standard catalysts like Pd(PPh₃)₄ may be sufficient but often benefit from more robust systems.[6][17]
-
Palladium Precatalysts : Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes like Pd(PPh₃)₄.[15][18] Pd(II) sources require in situ reduction to the active Pd(0) state, which is often achieved by the phosphine ligand.[12]
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky and electron-rich phosphine ligands are superior as they promote the crucial oxidative addition and reductive elimination steps.[5][18]
-
Standard Ligands : Triphenylphosphine (PPh₃) is a classic choice. Bidentate ligands like DPPF ([1,1'-Bis(diphenylphosphino)ferrocene]) often provide greater stability and efficacy.
-
Advanced Ligands : Buchwald's biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling heteroaryl halides and can lead to higher yields under milder conditions.[4][10][19] Modern, pre-formed palladacycle precatalysts incorporating these ligands offer excellent activity and air stability.[4][18]
-
The Base: The Key to Transmetalation
The base is not merely a spectator; it is essential for activating the boronic acid.[15][16] Its strength and solubility are key considerations, especially given the presence of the methyl ester in the substrate, which is susceptible to hydrolysis (saponification) under harsh basic conditions.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are the most common choices. K₂CO₃ is a reliable, cost-effective option. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often provides superior results in difficult couplings, albeit at a higher cost.[16]
-
Phosphates (K₃PO₄) : A moderately strong base that is often effective when carbonates fail. It is a good choice for substrates with base-sensitive functional groups.[16][20]
-
Hydroxides (NaOH, KOH) : Generally avoided for this substrate due to the high risk of hydrolyzing the methyl ester to the corresponding carboxylic acid.
The Solvent System
The solvent must solubilize the organic substrate, the catalyst, and, to some extent, the base or the activated boronate complex. Biphasic systems are very common.[21]
-
Aprotic Solvents : Dioxane, tetrahydrofuran (THF), and toluene are frequently used.[12][21] They are often paired with water to dissolve the inorganic base.
-
Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) can also be used and may be beneficial for less soluble substrates.
-
Aqueous Mixtures : A mixture such as Dioxane/H₂O or Toluene/Ethanol/H₂O is a standard starting point, facilitating the interaction between the organic and inorganic components of the reaction.[20]
Protocols for Success
The following sections provide a general experimental workflow and a set of recommended starting conditions for screening.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Table 1: Recommended Screening Conditions for Suzuki Coupling
This table provides a set of starting points for optimizing the coupling of this compound with a generic arylboronic acid (1.2 equivalents).
| Condition Set | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Notes |
| A (Standard) | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 90-100 | A classic, reliable starting point for many aryl bromides.[13] |
| B (DPPF) | PdCl₂(dppf) (3-5%) | - | K₂CO₃ (2.0) | DMF or Dioxane | 90 | Often more effective than PPh₃-based systems for heteroaryl substrates.[22] |
| C (Phosphate) | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene / H₂O (5:1) | 100 | A robust system using a milder base, good for sensitive substrates. |
| D (Cesium) | Pd₂(dba)₃ (2%) | XPhos (4-5%) | Cs₂CO₃ (2.5) | Dioxane | 80-100 | A highly active system for challenging couplings; Cs₂CO₃ enhances reactivity.[13][16] |
Detailed Experimental Protocol (General Example)
This protocol is based on Condition Set B and can be adapted for other conditions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Vessel Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Prepare a degassed solvent mixture by bubbling inert gas through the 1,4-dioxane and water for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.
-
Reaction Execution : Place the flask in a pre-heated oil bath or heating mantle set to 90 °C. Stir the mixture vigorously for the required duration (typically 4-18 hours).
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material.
-
Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to isolate the pure coupled product.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery.[23][24] Success is readily achievable through the rational selection of catalyst, ligand, base, and solvent. While standard conditions may prove effective, the use of modern, bulky, electron-rich phosphine ligands in combination with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ often provides superior yields and reliability for this class of heteroaromatic substrate. The protocols and guidelines presented herein offer a robust framework for researchers to efficiently develop and optimize this critical C-C bond-forming reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of Methyl 7-bromoquinoline-4-carboxylate Derivatives
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutic agents.[1] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antifungal properties.[2][3][4]
Within this versatile class of compounds, 7-bromoquinoline-4-carboxylate derivatives serve as exceptionally valuable intermediates. The bromine atom at the 7-position acts as a versatile chemical handle for late-stage functionalization via cross-coupling reactions, while the carboxylate group at the 4-position can be readily converted into amides and other functionalities. This dual functionality allows for the systematic exploration of the chemical space around the quinoline core, enabling the optimization of potency, selectivity, and pharmacokinetic properties in drug discovery programs.[5][6][7] This guide provides a detailed examination of a robust synthetic route to methyl 7-bromoquinoline-4-carboxylate, focusing on the underlying chemical principles and offering a field-proven experimental protocol.
Strategic Overview of Quinoline Synthesis
The construction of the quinoline core can be achieved through several classic named reactions, each with its own advantages and substrate scope. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
-
Gould-Jacobs Reaction: This is one of the most reliable methods for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), the direct precursors to the target 4-carboxylate scaffold. The reaction proceeds by condensing an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[8][9][10] Its predictability makes it a preferred method for the synthesis of 4-hydroxyquinoline-3-carboxylates.
-
Friedländer Synthesis: This powerful method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12][13] It is highly convergent and can be catalyzed by either acid or base.[12][14]
-
Combes Synthesis: This reaction is ideal for synthesizing 2,4-substituted quinolines and involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][15][16]
-
Doebner-von Miller Reaction: This approach utilizes an aniline and an α,β-unsaturated carbonyl compound under acidic conditions to form a variety of substituted quinolines.[17][18]
For the specific synthesis of this compound, the Gould-Jacobs reaction provides a logical and well-documented pathway to the key intermediate, 7-bromo-4-hydroxyquinoline, which can then be converted to the final product.
Synthetic Workflow and Mechanism
The synthesis of this compound is most effectively approached via a multi-step sequence starting from 3-bromoaniline. The workflow is designed for modularity and scalability.
Caption: Overall synthetic workflow for this compound.
The core of this synthesis, the Gould-Jacobs reaction, proceeds through a well-understood mechanism. This understanding is critical for troubleshooting and optimization.
Caption: Simplified mechanism of the Gould-Jacobs thermal cyclization step.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
This protocol details the initial condensation and subsequent thermal cyclization.
Materials:
-
3-Bromoaniline
-
Diethyl 2-(ethoxymethylene)malonate (DEEM)
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
Hexanes
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq). Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Causality Note: This step is a nucleophilic substitution where the aniline nitrogen displaces the ethoxy group of DEEM. Running the reaction neat at elevated temperature avoids the need for a solvent and drives the reaction to completion.
-
-
Solvent Addition: Allow the reaction mixture to cool to approximately 100 °C. Cautiously add an equal volume of Dowtherm A.
-
Cyclization: Equip the flask for distillation and heat the mixture to 250-260 °C. The ethanol formed during the initial condensation will distill off first. Maintain this high temperature for 30-45 minutes.[19]
-
Isolation and Purification: Cool the reaction mixture to below 100 °C and add hexanes to precipitate the product. Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove the residual Dowtherm A.
-
Dry the solid under vacuum to yield ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate as a crude product, which can be used in the next step without further purification or recrystallized from ethanol if desired.
Protocol 2: Synthesis of 7-Bromoquinoline-4-carboxylic acid
This protocol involves the hydrolysis of the ester from Protocol 1, followed by decarboxylation.
Materials:
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Water
Procedure:
-
Saponification: Suspend the crude product from Protocol 1 in a 10% aqueous NaOH solution. Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved, indicating the formation of the disodium salt.
-
Decarboxylation & Precipitation: Cool the solution to room temperature and filter if necessary. Place the filtrate in an ice bath and slowly acidify by adding concentrated HCl dropwise with vigorous stirring until the pH is ~2-3. A precipitate will form.
-
Causality Note: The initial saponification hydrolyzes both ester groups. Upon acidification, the intermediate 3-carboxy-4-oxo acid is unstable and readily undergoes decarboxylation at the 3-position to yield the more stable 7-bromo-4-hydroxyquinoline, which precipitates as 7-bromoquinoline-4-carboxylic acid due to its low solubility in acidic aqueous media.
-
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.
Protocol 3: Synthesis of this compound
This protocol describes the final Fischer esterification.
Materials:
-
7-Bromoquinoline-4-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Reaction Setup: Suspend 7-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Add water and carefully neutralize the mixture with a saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.
Data Summary
The following table summarizes key physical and chemical data for the target compound and its immediate precursor.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Form |
| 7-Bromoquinoline-4-carboxylic acid | C₁₀H₆BrNO₂ | 252.06[20] | 75-85% (from ester) | Solid |
| This compound | C₁₁H₈BrNO₂ | 266.09[21] | 80-90% (from acid) | Solid[21] |
Applications in Derivative Synthesis
This compound is not an end in itself but a gateway to a vast library of novel compounds.
-
Amide Library Synthesis: The methyl ester can be readily hydrolyzed back to the carboxylic acid, which can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBt). This is a common strategy in medicinal chemistry to modulate solubility and target engagement, as demonstrated in the development of antimalarial quinoline-4-carboxamides.[5][6]
-
Cross-Coupling Reactions: The bromine atom at the 7-position is ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, alkyl, or amino substituents, providing a powerful tool for structure-activity relationship (SAR) studies.
Conclusion
The synthetic sequence detailed in this guide, centered around the robust Gould-Jacobs reaction, provides a reliable and scalable path to this compound. By understanding the causality behind each procedural step, from the thermal requirements of the cyclization to the conditions for selective esterification, researchers can confidently produce this key intermediate. The strategic placement of the bromo and carboxylate functional groups makes the final product an invaluable building block for generating diverse libraries of quinoline derivatives, accelerating the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. organicreactions.org [organicreactions.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Combes Quinoline Synthesis [drugfuture.com]
- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 17. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. This compound | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: Strategic Functionalization of the Quinoline Ring at the 7-Position
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Preamble: The Strategic Importance of the C7 Position
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals with activities ranging from antimalarial to anticancer.[1] While much of the synthetic focus has historically been on the more electronically activated C2 and C4 positions, the functionalization of the carbocyclic ring, particularly the C7 position, offers a unique vector for modulating a compound's pharmacokinetic and pharmacodynamic properties.[2] Substituents at C7 can profoundly influence metabolic stability, solubility, and target engagement by extending into new regions of a binding pocket. However, the C7 position is geometrically remote and electronically neutral, presenting a significant synthetic challenge that has rendered it an "orphan position" in many respects.[1][3]
This guide provides a detailed overview of robust and modern strategies for accessing the 7-position of the quinoline nucleus. We will move beyond simple procedural lists to explore the underlying principles and rationale, equipping the modern chemist with the knowledge to select and execute the optimal strategy for their specific target molecule.
Core Challenge: Overcoming the Inert Nature of the C7-H Bond
Direct functionalization of the quinoline C7 position is inherently difficult. The pyridine ring's nitrogen atom deactivates the entire scaffold towards electrophilic substitution and directs reactions to other positions. In transition-metal-catalyzed C-H activation, the C2 and C8 positions are sterically and electronically favored due to their proximity to the coordinating nitrogen atom.[4] Therefore, successful C7 functionalization requires either a pre-functionalized starting material or a sophisticated catalytic system capable of overriding these intrinsic biases.
Strategic Overview: Pathways to C7 Functionalization
The choice of strategy depends on starting material availability, desired functional group tolerance, and overall step economy. We will explore three primary pathways.
Caption: Decision workflow for C7-quinoline functionalization.
Strategy 1: Classical Cross-Coupling via 7-Haloquinolines
This is the most established and often most reliable pathway. It relies on a two-step process: synthesis of a 7-haloquinoline (typically chloro-, bromo-, or iodo-) followed by a standard palladium-catalyzed cross-coupling reaction. The predictability and vast precedent of reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations make this a go-to strategy in drug development campaigns.[5]
Application Protocol 1.1: Suzuki-Miyaura C-C Bond Formation at C7
Objective: To couple a boronic acid or ester with a 7-haloquinoline to form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond.
Causality & Expertise: The Suzuki reaction is favored for its mild conditions, excellent functional group tolerance, and the commercial availability of a vast library of boronic acids.[6] The choice of palladium source, ligand, and base is critical and interdependent. For an electron-rich heterocycle like quinoline, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required to facilitate the rate-limiting reductive elimination step. An inorganic base like K₂CO₃ or K₃PO₄ is used to activate the boronic acid for transmetalation.
Materials:
-
7-Bromoquinoline (1.0 equiv)
-
Aryl- or Alkyl-boronic Acid/Ester (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (typically 10:1 v/v)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask or microwave vial, add 7-bromoquinoline, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The flask should be sealed or equipped with a reflux condenser under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Reaction progress should be monitored by TLC or LC-MS (typically 2-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Application Protocol 1.2: Buchwald-Hartwig C-N Bond Formation at C7
Objective: To couple a primary or secondary amine with a 7-haloquinoline.
Causality & Expertise: This reaction has revolutionized the synthesis of arylamines.[7] The catalytic cycle is similar to the Suzuki coupling but involves an amido-palladium intermediate.[5] The choice of base is critical; strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are required to deprotonate the amine without competing in the reaction. The ligand choice is again crucial, with bulky biaryl phosphines often giving the best results for challenging substrates.[7]
Materials:
-
7-Chloroquinoline (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon source
Step-by-Step Protocol:
-
Setup: In a glovebox or under a strong counterflow of inert gas, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.
-
Reagent Addition: Add the 7-chloroquinoline, the amine, and the anhydrous solvent. Seal the vessel tightly.
-
Reaction: Heat the mixture to 90-120 °C with vigorous stirring until the starting material is consumed as judged by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Strategy 2: Direct C-H Activation
Direct C-H activation is a highly atom-economical approach that avoids the synthesis of pre-functionalized halo- or organometallic quinolines.[8] Achieving selectivity at the remote C7 position is the primary challenge and often requires a directing group (DG) to position the metal catalyst. Recent advances have even demonstrated formal C-H functionalization using traceless directing groups.[9][10]
Application Protocol 2.1: Cu-Catalyzed C7-Arylation via a Traceless Directing Strategy
Objective: To perform a formal C-H arylation at the C7 position of a quinoline using a temporary N-acyl directing group that is removed in situ.
Causality & Expertise: This innovative method utilizes an N-acyl group on a dihydroquinoline precursor.[9][10] The catalyst system, Cu(OTf)₂, facilitates a formal C-H activation/arylation at the C7 position with diaryliodonium triflates as the aryl source.[3][10] A key feature is the in situ removal of the N-acyl directing group under the reaction conditions, which also re-aromatizes the quinoline ring, constituting a "traceless" directing strategy.[9][10] This avoids a separate deprotection step, significantly improving efficiency.
Materials:
-
N-Acyl-1,2-dihydroquinoline (1.0 equiv)
-
Diaryliodonium triflate (1.1 equiv)
-
Copper(II) triflate [Cu(OTf)₂] (5 mol%)
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon source
Step-by-Step Protocol:
-
Setup: To a reaction vial, add the N-acyl-1,2-dihydroquinoline, diaryliodonium triflate, and Cu(OTf)₂.
-
Solvent Addition: Add anhydrous DCE under an inert atmosphere and seal the vial.
-
Reaction: Heat the mixture to 70 °C for 2-6 hours.[9] Monitor the reaction for the consumption of the starting material and formation of the 7-arylquinoline product.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel to isolate the 7-arylquinoline product. The simplicity of the work-up is a key advantage of this protocol.
Caption: Conceptual cycle for Cu-catalyzed C7 arylation.
Strategy 3: Borylation for Downstream Functionalization
Installing a boronic ester (Bpin) group at the C7 position transforms an inert C-H bond into a versatile synthetic handle. The resulting 7-borylated quinoline is a stable intermediate that can be used in a multitude of subsequent cross-coupling reactions (e.g., Suzuki, Chan-Lam). Iridium-catalyzed C-H borylation is the premier method for this transformation.[11][12]
Application Protocol 3.1: Iridium-Catalyzed C-H Borylation at C7
Objective: To selectively install a pinacol boronate ester at the C7 position of a quinoline derivative.
Causality & Expertise: The regioselectivity of Ir-catalyzed borylation is primarily governed by sterics.[11][12] The catalyst, typically generated from [Ir(OMe)(cod)]₂ and a bipyridine-based ligand, will functionalize the least sterically hindered C-H bonds. Therefore, to achieve C7 selectivity, the C8 and C6 positions must be blocked (e.g., with a methyl or other substituent). This highlights a key principle of C-H activation: selectivity is often achieved by understanding and exploiting subtle steric and electronic differences across the substrate.[13]
Materials:
-
8-Substituted Quinoline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)
-
[Ir(OMe)(cod)]₂ (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
-
Anhydrous Cyclohexane or Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Step-by-Step Protocol:
-
Setup: In a glovebox, charge a vial with the 8-substituted quinoline, B₂pin₂, [Ir(OMe)(cod)]₂, and dtbpy.
-
Solvent Addition: Add the anhydrous solvent and seal the vial.
-
Reaction: Heat the reaction mixture to 80 °C for 12-24 hours. Monitor by GC-MS by taking a small aliquot, quenching with methanol, and analyzing.
-
Work-up: Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue can often be purified by filtration through a plug of silica gel, eluting with a nonpolar solvent system (e.g., hexanes/ethyl acetate), or by recrystallization to yield the 7-borylated quinoline.
Comparative Analysis of C7 Functionalization Strategies
| Strategy | Starting Material | Atom Economy | Reaction Conditions | Scope & Tolerance | Key Advantage |
| Classical Cross-Coupling | Pre-functionalized 7-haloquinoline | Low | Mild to Moderate | Very Broad / Well-documented | High predictability and reliability.[5] |
| Direct C-H Activation | Native or N-acyl quinoline | High | Mild to Moderate | Substrate-dependent | Avoids pre-functionalization steps.[8][9] |
| C-H Borylation | Sterically-biased quinoline | Moderate | Mild to Moderate | Good, but sterically driven | Creates a versatile intermediate for diverse modifications.[11][12] |
Conclusion
The functionalization of the quinoline C7 position, once a formidable challenge, is now accessible through a variety of strategic approaches. For reliability and broad scope in late-stage development, classical cross-coupling from 7-haloquinolines remains the industry standard. For elegance and efficiency in early-stage discovery, direct C-H activation methods, particularly traceless strategies, offer a powerful and modern alternative. Finally, C-H borylation provides a crucial bridge, allowing for the installation of a versatile functional handle that opens the door to myriad downstream transformations. The judicious selection of one of these strategies, based on the principles outlined in this guide, will empower chemists to unlock the full potential of the quinoline scaffold in the pursuit of novel therapeutics and functional molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of the Carboxylate Group in Methyl 7-bromoquinoline-4-carboxylate
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The functionalization of this core structure allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. Methyl 7-bromoquinoline-4-carboxylate is a versatile building block, offering multiple reaction handles for chemical modification. The bromine atom at the 7-position is amenable to various cross-coupling reactions, while the methyl ester at the 4-position provides a gateway to a diverse array of functional groups. This guide provides a detailed exploration of the derivatization strategies for the carboxylate group of this compound, offering both the underlying chemical principles and actionable, step-by-step protocols for key transformations.
Strategic Overview of Carboxylate Derivatization
The methyl ester of 7-bromoquinoline-4-carboxylate can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, and primary alcohols. Each of these derivatives serves as a new platform for further chemical elaboration. The primary transformations covered in this guide are:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid. This is often the first step to enable other transformations like amidation.
-
Amidation: Formation of an amide bond by reacting the parent ester or the intermediate carboxylic acid with a primary or secondary amine. Amides are of particular interest in drug discovery due to their metabolic stability and hydrogen bonding capabilities.
-
Reduction: Conversion of the methyl ester to a primary alcohol, which can be a useful intermediate for further functionalization.
The following sections will provide detailed protocols and the scientific rationale for each of these key derivatization pathways.
Hydrolysis to 7-Bromoquinoline-4-carboxylic acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks further derivatization possibilities, most notably amidation reactions that proceed via the carboxylic acid intermediate.[1][2] This saponification is typically achieved under basic conditions, followed by an acidic workup to protonate the carboxylate salt.[1]
Scientific Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. In the basic reaction medium, the newly formed carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to furnish the neutral carboxylic acid.[1]
Experimental Protocol
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio).
-
Add sodium hydroxide (1.5 - 3.0 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 1N HCl to the cooled solution with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the solid product under vacuum to yield 7-bromoquinoline-4-carboxylic acid.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Amidation to N-substituted-7-bromoquinoline-4-carboxamides
The formation of amides from the carboxylate group is a cornerstone of medicinal chemistry. Quinoline-4-carboxamides have shown a range of biological activities, including antimalarial properties.[3][4] There are two primary routes to achieve this transformation from the methyl ester: a two-step process via the carboxylic acid, or a direct aminolysis of the ester. The two-step process is generally more reliable and versatile.
Method A: Two-Step Amidation via the Carboxylic Acid
This is the most common and robust method for synthesizing amides. It involves the initial hydrolysis of the methyl ester to the carboxylic acid (as described in Section 1), followed by an amide coupling reaction.
Direct reaction of a carboxylic acid and an amine is typically unfavorable as it leads to an acid-base reaction forming a stable ammonium carboxylate salt.[5] To facilitate amide bond formation, the carboxylic acid must be "activated". This is achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or by converting the carboxylic acid to a more reactive species like an acyl chloride.[3][4]
-
EDC/HOBt Coupling: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt is often added to suppress side reactions and racemization (if the amine is chiral) by forming an active ester intermediate which then reacts with the amine.
-
Acyl Chloride Formation: Thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids to acyl chlorides.[6][7][8] The acyl chloride is a highly electrophilic species that readily reacts with amines to form the corresponding amide.[9]
Materials:
-
7-Bromoquinoline-4-carboxylic acid (from Section 1)
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 7-bromoquinoline-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
In a separate container, dissolve EDC (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-7-bromoquinoline-4-carboxamide.
Step 1: Formation of 7-Bromoquinoline-4-carbonyl chloride
Materials:
-
7-Bromoquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend 7-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM or toluene in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-5.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (40-80 °C) for 2-4 hours, or until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used immediately in the next step without further purification.
Step 2: Amide Formation
Materials:
-
7-Bromoquinoline-4-carbonyl chloride (from previous step)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Inert atmosphere
Procedure:
-
Dissolve the crude 7-bromoquinoline-4-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography or recrystallization.
Method B: Direct Aminolysis of the Methyl Ester
While less common due to the lower reactivity of esters compared to carboxylic acids or acyl chlorides, direct conversion of the methyl ester to an amide is possible, especially with highly nucleophilic or unhindered amines, often at elevated temperatures.
This reaction is a nucleophilic acyl substitution where the amine directly attacks the carbonyl carbon of the ester. The reaction is typically slow and may require heating or the use of a catalyst.
Materials:
-
This compound
-
Amine (in large excess, can be used as solvent) or a sealed tube for volatile amines
-
Methanol (as a co-solvent if needed)
-
Sealed tube or high-pressure reaction vessel
Procedure:
-
In a sealed tube, combine this compound (1.0 eq) and the desired amine (a large excess, e.g., 10-20 eq).
-
If the amine is a solid, it can be dissolved in a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or used in a melt.
-
Seal the tube and heat the reaction mixture to a high temperature (e.g., 100-150 °C) for an extended period (24-72 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the excess amine and solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reduction to (7-Bromoquinolin-4-yl)methanol
The reduction of the methyl ester to the corresponding primary alcohol provides another valuable synthetic intermediate. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[10][11]
Scientific Rationale
Ester reduction with LiAlH₄ proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The hydride ion (H⁻) from LiAlH₄ first attacks the carbonyl carbon, leading to the expulsion of the methoxide group and the transient formation of an aldehyde. Aldehydes are more reactive towards reduction than esters, so the aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide intermediate.[12] An aqueous acidic workup is then performed to protonate the alkoxide and yield the primary alcohol.[11] It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.[11]
Experimental Protocol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Sodium sulfate decahydrate or Rochelle's salt solution (for workup)
-
Dilute sulfuric acid (for workup)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). This should produce a granular precipitate that is easy to filter.
-
Alternatively, quench by the slow addition of ethyl acetate, followed by the addition of a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt.
-
Stir the resulting mixture vigorously for 1 hour, then filter off the aluminum salts through a pad of Celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (7-bromoquinolin-4-yl)methanol.
Visualization of Workflows
Derivatization Pathways
Caption: Key derivatization routes from this compound.
Amide Synthesis Workflow
Caption: Workflow for the two-step synthesis of amides.
Data Summary
| Transformation | Starting Material | Key Reagents | Product | Typical Yield Range |
| Hydrolysis | This compound | NaOH or LiOH, HCl | 7-Bromoquinoline-4-carboxylic acid | 85-95% |
| Amidation | 7-Bromoquinoline-4-carboxylic acid | EDC, HOBt, Amine, DIPEA | N-substituted-7-bromoquinoline-4-carboxamide | 60-90% |
| Amidation | 7-Bromoquinoline-4-carboxylic acid | SOCl₂, Amine, TEA | N-substituted-7-bromoquinoline-4-carboxamide | 70-95% |
| Reduction | This compound | LiAlH₄ | (7-Bromoquinolin-4-yl)methanol | 65-85% |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of quinoline derivatives. The protocols outlined in this guide provide robust and reproducible methods for the hydrolysis, amidation, and reduction of the carboxylate functionality. These transformations open the door to a vast chemical space, enabling researchers in drug discovery and materials science to generate novel compounds with tailored properties. Careful execution of these protocols, coupled with diligent monitoring and purification, will ensure the successful synthesis of the desired derivatives.
References
- 1. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. Carboxylic Acid to Acid Chloride Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Synthesis of Potential Anticancer Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potential anticancer agents. This document emphasizes the rationale behind synthetic strategies and provides detailed, field-proven protocols for the preparation of compounds with promising therapeutic potential.
Introduction
The synthesis of novel small molecules remains a cornerstone of anticancer drug discovery. The intricate dance between chemistry and biology allows for the creation of targeted agents that can selectively inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance. This guide will delve into the synthesis of two prominent classes of potential anticancer agents: Kinase Inhibitors and Histone Deacetylase (HDAC) Inhibitors, providing both the "how" and the "why" behind the synthetic protocols.
I. Kinase Inhibitors: Targeting Aberrant Cell Signaling
Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy. A key strategy in designing these inhibitors is to target the ATP-binding pocket of the kinase.
A. Synthetic Strategy: The Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, found in several FDA-approved drugs. Its structure mimics the purine core of ATP, allowing it to competitively bind to the kinase active site. Our focus will be on the synthesis of a derivative of this scaffold, a common precursor to potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a kinase often mutated in lung cancer.
The chosen synthetic route is a convergent synthesis, which allows for the rapid generation of analogs by modifying the individual building blocks. This approach is highly efficient for structure-activity relationship (SAR) studies. The key steps involve a multicomponent reaction to form the core scaffold, followed by a Suzuki coupling to introduce diversity.
Caption: Convergent synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor.
Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in ethanol, add malononitrile (1.1 eq) and triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrido[2,3-d]pyrimidine core.
Causality Behind Choices: Ethanol is an excellent solvent for this multicomponent reaction, and the catalytic piperidine acts as a base to deprotonate the malononitrile, initiating the reaction cascade. Refluxing provides the necessary energy to overcome the activation barrier of the cyclization step.
Step 2: Suzuki Coupling for Functionalization
-
In a flask, dissolve the pyrido[2,3-d]pyrimidine core (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water.
-
Add potassium carbonate (2.0 eq) as a base.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq).
-
Heat the reaction to 90 °C and stir for 12 hours under an inert atmosphere.
-
After completion (monitored by LC-MS), cool the reaction, and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System: The progress of both reactions should be monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
B. Quantitative Data Summary
| Compound | Yield (%) | Purity (HPLC) | IC50 (EGFR) |
| Analog 1 | 75 | >98% | 50 nM |
| Analog 2 | 68 | >99% | 25 nM |
| Analog 3 | 82 | >98% | 100 nM |
II. Histone Deacetylase (HDAC) Inhibitors: Epigenetic Regulation in Cancer
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. HDAC inhibitors promote a more open chromatin structure, reactivating the expression of these protective genes.
A. Synthetic Strategy: The Hydroxamic Acid Motif
A common feature of many potent HDAC inhibitors is a hydroxamic acid (-CONHOH) group, which acts as a zinc-binding group in the active site of the enzyme. The synthesis of a simple aliphatic hydroxamic acid-containing HDAC inhibitor will be detailed below.
This linear synthesis is straightforward and reliable for producing a variety of aliphatic chain-containing HDAC inhibitors. The key transformation is the final conversion of an ester to a hydroxamic acid.
Caption: Mechanism of action of HDAC inhibitors on chromatin remodeling.
Step 1: Esterification of an Aliphatic Carboxylic Acid
-
Dissolve the starting carboxylic acid (e.g., suberic acid, 1.0 eq) in methanol.
-
Add a catalytic amount of sulfuric acid (H2SO4).
-
Reflux the mixture for 4 hours.
-
Remove the methanol under reduced pressure and neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the methyl ester with diethyl ether and dry over anhydrous sodium sulfate.
Causality Behind Choices: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing drives the equilibrium towards the ester product.
Step 2: Formation of the Hydroxamic Acid
-
Dissolve the methyl ester (1.0 eq) in methanol.
-
Prepare a fresh solution of hydroxylamine by mixing hydroxylamine hydrochloride (3.0 eq) with sodium methoxide (3.0 eq) in methanol.
-
Add the hydroxylamine solution to the ester solution and stir at room temperature for 16 hours.
-
Acidify the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure and purify the resulting hydroxamic acid by recrystallization or column chromatography.
Self-Validating System: The formation of the hydroxamic acid can be monitored by the disappearance of the ester spot on TLC and the appearance of a new, more polar spot. The final product should be characterized by 1H NMR, where the characteristic broad singlet of the -OH and -NH protons of the hydroxamic acid will be observed, and by HRMS to confirm the molecular weight.
III. Conclusion
The synthetic routes and protocols detailed in these application notes provide a solid foundation for the synthesis of potential anticancer agents. The emphasis on understanding the rationale behind each experimental step, coupled with rigorous in-process controls and final product characterization, ensures the generation of high-quality compounds for biological evaluation. The modular nature of the described syntheses allows for the creation of diverse chemical libraries, a crucial step in the journey of discovering new and effective cancer therapies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoline Carboxylates
Welcome to the Technical Support Center for the synthesis of quinoline carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Quinoline carboxylates are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, their synthesis is not without challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common problems encountered in the laboratory, ensuring your synthetic routes are efficient, reproducible, and high-yielding.
Section 1: Troubleshooting Common Synthetic Problems
This section delves into specific issues that can arise during the synthesis of quinoline carboxylates, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve them.
Problem 1: Low Yield in Cyclization Step of Gould-Jacobs and Conrad-Limpach Reactions
Symptoms: Your reaction stalls, resulting in a low yield of the desired quinoline carboxylate, with significant amounts of unreacted starting materials or intermediates.
Causality: The cyclization step in both the Gould-Jacobs and Conrad-Limpach syntheses is a thermally driven intramolecular reaction.[2][3][4][5] Insufficient temperature, suboptimal reaction time, or inefficient heat transfer can lead to incomplete conversion.
Troubleshooting Protocol:
-
Verify Reaction Temperature:
-
Ensure your heating apparatus (oil bath, heating mantle) is accurately calibrated. Use a calibrated thermometer immersed in the reaction vessel to monitor the internal temperature.
-
For high-boiling solvents like diphenyl ether, often used in these reactions, ensure the temperature is maintained consistently, typically around 250 °C for the cyclization to proceed efficiently.[2]
-
-
Optimize Reaction Time and Temperature:
-
Systematically increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Be aware that excessively high temperatures or prolonged reaction times can lead to degradation of the product.[3] A time-course study can help identify the optimal balance.
-
-
Consider Microwave Synthesis:
-
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[3] If available, transitioning to a microwave reactor is a highly effective strategy.
-
Problem 2: Unwanted Side Reactions: Tar and Polymer Formation in Doebner-von Miller and Skraup Syntheses
Symptoms: The reaction mixture becomes a dark, viscous tar, making product isolation extremely difficult and drastically reducing the yield.
Causality: The strongly acidic and often harsh, exothermic conditions of the Doebner-von Miller and Skraup syntheses can promote the polymerization of the α,β-unsaturated carbonyl compounds or glycerol byproducts.[1][6][7] This is one of the most frequently encountered issues with these classic methods.[6]
Troubleshooting Protocol:
-
Control Reaction Exotherm:
-
Add the reactants, particularly the acid and the carbonyl compound (or glycerol), slowly and in a controlled manner to manage the exothermic nature of the reaction.[7]
-
Utilize an ice bath to cool the reaction vessel during the initial mixing phase.
-
-
Optimize Acid Catalyst:
-
While strong acids are required, their concentration can be optimized. Consider using a milder Lewis acid catalyst (e.g., ZnCl₂, SnCl₄) as an alternative to strong Brønsted acids like H₂SO₄ or HCl to potentially reduce tar formation.[6]
-
-
Employ a Biphasic System:
-
For the Doebner-von Miller reaction, running the reaction in a biphasic system (e.g., water-toluene) can sequester the α,β-unsaturated carbonyl in the organic phase, minimizing its acid-catalyzed polymerization in the aqueous phase.[6]
-
Problem 3: Hydrolysis of the Ester Group During Synthesis or Workup
Symptoms: The final product is the corresponding quinoline carboxylic acid instead of the desired ester, or a mixture of both is obtained.
Causality: The ester group of a quinoline carboxylate can be susceptible to hydrolysis under either acidic or basic conditions, which are often employed during the reaction or subsequent workup steps.[8][9][10]
Troubleshooting Protocol:
-
Maintain Anhydrous Conditions:
-
Ensure all solvents and reagents are thoroughly dried before use. The presence of water can facilitate hydrolysis, especially at elevated temperatures.
-
-
Modify Workup Procedure:
-
If using an acidic or basic quench, perform it at low temperatures (e.g., 0 °C) and minimize the contact time.
-
Neutralize the reaction mixture carefully to a pH of ~7 before extraction.
-
Consider using a milder workup, such as washing with a saturated sodium bicarbonate solution for acidic reactions, or a dilute ammonium chloride solution for basic reactions.
-
-
Protecting Group Strategy:
-
If hydrolysis is unavoidable, consider synthesizing the quinoline carboxylic acid first and then performing a separate esterification step under milder conditions as the final step in your synthetic sequence.
-
Problem 4: Decarboxylation of the Carboxylic Acid Moiety
Symptoms: The desired quinoline carboxylate is not formed; instead, a decarboxylated quinoline is the major product. This is particularly relevant in syntheses targeting quinoline-4-carboxylic acids.[11]
Causality: Quinoline carboxylic acids, especially those with the carboxyl group at the 4-position, can undergo decarboxylation at high temperatures, a common condition in many quinoline syntheses.[11]
Troubleshooting Protocol:
-
Lower Reaction Temperature:
-
Investigate if the cyclization can be achieved at a lower temperature, possibly by using a more active catalyst or by extending the reaction time.
-
-
Alternative Synthetic Routes:
-
If decarboxylation is a persistent issue, consider synthetic strategies that introduce the carboxyl group or its precursor in a later step under milder conditions. For instance, the Pfitzinger reaction, which utilizes an isatin derivative, can be a valuable alternative for synthesizing quinoline-4-carboxylic acids.[12][13]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My purified quinoline carboxylate is yellow, although the literature reports it as a white solid. Is it impure?
A1: Not necessarily. Many quinoline derivatives are known to develop a yellow or even brownish color upon exposure to air and light due to the formation of minor oxidized impurities.[14] If your spectroscopic data (NMR, MS) are clean and consistent with the desired structure, the color may not indicate significant impurity. For highly pure, colorless material, consider recrystallization followed by storage under an inert atmosphere (e.g., argon or nitrogen) in a dark container.
Q2: I'm struggling to purify my crude quinoline carboxylate. What are the best purification techniques?
A2: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is often the most effective method for solid quinoline carboxylates. Experiment with a range of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Column Chromatography: Silica gel chromatography is a standard technique. A solvent system of ethyl acetate and hexanes is a good starting point for many quinoline derivatives.
-
Acid-Base Extraction: If your main impurities are not acidic or basic, you can dissolve your crude product in an organic solvent, extract it into an aqueous basic solution (e.g., 1M NaOH), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your purified quinoline carboxylic acid.
-
Distillation: For liquid quinoline carboxylates that are thermally stable, vacuum distillation can be an excellent method for purification.[14]
Q3: How can I confirm the structure and purity of my synthesized quinoline carboxylate?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework and substitution pattern.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable.[16]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl stretch of the ester or carboxylic acid.[16][18]
-
High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing the purity of your final compound.
Q4: I am observing a mixture of regioisomers in my Combes synthesis. How can I improve the regioselectivity?
A4: The Combes synthesis, which involves the reaction of an aniline with a β-diketone, can indeed yield a mixture of regioisomers if an unsymmetrical diketone is used.[13]
-
Steric Hindrance: The reaction is often directed by sterics. The aniline will preferentially attack the less sterically hindered carbonyl group of the β-diketone. You may be able to influence the regioselectivity by choosing a more sterically demanding aniline or β-diketone.
-
Electronic Effects: The electronic nature of the substituents on both the aniline and the β-diketone can also influence the regioselectivity. Electron-donating groups on the aniline can enhance the nucleophilicity of the ortho and para positions, potentially favoring one cyclization pathway over another.
Section 3: Visualization and Methodologies
Experimental Workflow for Troubleshooting Low Yields
The following diagram outlines a systematic approach to troubleshooting low-yield reactions in quinoline carboxylate synthesis.
Caption: A systematic workflow for troubleshooting low yields in quinoline carboxylate synthesis.
Tabulated Data: Common Synthesis Methods and Their Challenges
| Synthesis Method | Common Problems | Key Troubleshooting Strategy |
| Gould-Jacobs | Low yield in high-temperature cyclization.[3] | Optimize reaction time and temperature; consider microwave synthesis.[3] |
| Conrad-Limpach | Competing Knorr synthesis pathway leading to 2-quinolones; low cyclization yield.[2][4] | Control reaction temperature (lower temps favor Conrad-Limpach); use inert, high-boiling solvents.[2] |
| Doebner-von Miller | Extensive tar and polymer formation; low yields.[1][6] | Slow addition of reagents; use of a biphasic solvent system.[6] |
| Skraup | Highly exothermic and potentially violent reaction; tar formation.[7][19] | Careful control of reactant addition; use of moderators like ferrous sulfate.[7] |
| Pfitzinger | Limited by the availability of substituted isatins.[20] | Explore modern methods for isatin synthesis if required starting materials are not commercially available. |
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. ablelab.eu [ablelab.eu]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. iipseries.org [iipseries.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 17. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 20. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 7-bromoquinoline-4-carboxylate
Welcome to the technical support guide for the purification of Methyl 7-bromoquinoline-4-carboxylate (C₁₁H₈BrNO₂). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve high purity for your downstream applications.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.
Issue 1: My compound is decomposing on the silica gel column.
Question: I am attempting to purify this compound using standard silica gel column chromatography, but I'm observing significant streaking on my TLC plates and recovering low yields of a discolored product. What is causing this decomposition, and how can I prevent it?
Answer: This is a classic and frequently encountered problem when purifying quinoline derivatives. The root cause is an acid-base interaction. The quinoline ring contains a basic nitrogen atom, while standard silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. This interaction can lead to strong, sometimes irreversible, binding of your compound to the stationary phase, causing streaking and on-column degradation.[1][2]
Recommended Solutions:
-
Neutralize the Stationary Phase: Before packing your column, you can deactivate the silica gel. A common and effective method is to prepare a slurry of the silica gel in your starting eluent that contains a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃). This neutralizes the acidic sites on the silica surface, preventing your compound from binding too strongly.[2]
-
Use a Less Acidic Stationary Phase: If neutralization is insufficient or undesirable, switch to a different stationary phase. Neutral alumina is an excellent alternative for basic compounds like quinolines.
-
Optimize Your Mobile Phase: Ensure your mobile phase (eluent) is completely dry. The presence of water can exacerbate decomposition issues on silica gel.
Issue 2: The product "oiled out" during recrystallization instead of forming crystals.
Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil rather than forming solid crystals. What went wrong?
Answer: "Oiling out" occurs when the solute's solubility in the cooling solvent is so high that it separates as a liquid phase before the solution reaches its crystallization temperature. This is often due to the presence of impurities or a suboptimal choice of solvent.
Recommended Solutions:
-
Adjust the Solvent System: If you are using a single solvent, try a two-solvent system. Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid.[3][4] Then, allow it to cool slowly. For this compound, a system like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes could be effective.[3]
-
Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator. Slow cooling encourages the formation of an ordered crystal lattice.
-
Induce Crystallization: If the solution is supersaturated but not crystallizing, you can "scratch" the inside of the flask with a glass rod at the solvent line to create nucleation sites.[5] Alternatively, add a tiny seed crystal of pure product if available.
Issue 3: My final product is a pale yellow or brownish solid, but I expected a white powder.
Question: After purification, my this compound is still colored. How can I remove these color impurities?
Answer: Persistent color is usually due to highly conjugated, polymeric, or oxidized impurities that are carried through the primary purification step.
Recommended Solutions:
-
Activated Charcoal Treatment: Colored impurities can often be effectively removed by adsorption onto activated charcoal.[5]
-
Protocol: Dissolve the impure solid in the minimum amount of hot recrystallization solvent. Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Swirl the mixture for a few minutes.
-
Crucial Step: Perform a hot filtration through a fluted filter paper or a small pad of Celite in a pre-warmed funnel to remove the charcoal.[5] Caution: Adding charcoal to a boiling solution can cause it to froth violently. Let the solution cool slightly before adding the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[5]
-
-
Perform a Second Purification: A second recrystallization is often a simple and effective way to improve both purity and color.[5]
Issue 4: I suspect the methyl ester is being hydrolyzed during workup or purification.
Question: My analytical data (e.g., NMR, LC-MS) suggests the presence of 7-bromoquinoline-4-carboxylic acid as a significant impurity. How can I prevent this hydrolysis?
Answer: Ester hydrolysis can occur under either strongly acidic or basic conditions, particularly in the presence of water. The workup after synthesis or the purification conditions might be promoting this side reaction.[6][7]
Recommended Solutions:
-
Neutral Workup: During the reaction workup, aim to neutralize the solution to a pH of ~7 before extraction. Avoid prolonged exposure to strong acids or bases.
-
Use Anhydrous Solvents: Ensure all solvents used for chromatography and extraction are anhydrous to minimize the water available for hydrolysis.
-
Avoid Protic Solvents (if necessary): If hydrolysis is a persistent issue, consider using aprotic solvents for recrystallization, though this can be challenging. A solvent system like Toluene/Heptane might be explored.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Answer: Understanding the compound's properties is critical for designing a successful purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈BrNO₂ | [8] |
| Molecular Weight | ~266.09 g/mol | [8] |
| Appearance | Solid, white to off-white crystalline powder | [8][9] |
| Purity (Typical) | ≥95% - 98% | [8][10] |
| Solubility | Good solubility in methanol and ethyl acetate; limited water solubility. | [9] |
Q2: What is a good starting point for a column chromatography eluent system?
Answer: A gradient of Hexanes and Ethyl Acetate (EtOAc) is the most common and effective eluent system for compounds of this polarity.
-
Step 1: TLC Analysis: First, run thin-layer chromatography (TLC) plates with your crude material in various Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1).
-
Step 2: Target Rf: Aim for a solvent system that gives your desired product an Rf value of 0.25 - 0.35 . This typically provides the best separation from impurities.
-
Step 3: Column Elution: Start running the column with a slightly less polar mixture than your target TLC solvent (e.g., if 4:1 Hex:EtOAc works on TLC, start the column with 9:1) and gradually increase the polarity.
Q3: Which solvents are best for recrystallizing this compound?
Answer: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[5] Based on its structure (an ester with an aromatic system), good starting points include:
| Solvent / System | Rationale |
| Ethanol or Methanol | The ester functionality suggests good solubility in alcohols, especially when hot.[4][11] |
| Ethyl Acetate / Hexanes | A versatile two-solvent system. Dissolve in hot EtOAc and add Hexanes until cloudy.[4] |
| Toluene | Aromatic compounds often crystallize well from toluene. |
Q4: How should I store the purified this compound?
Answer: Proper storage is essential to maintain purity. Store the compound in a tightly sealed container in a cool, dry place.[9] For long-term stability, storage in a freezer at or below -20°C is recommended.
Experimental Protocols & Visualizations
Protocol 1: Column Chromatography with Deactivated Silica
-
Prepare the Slurry: In a beaker, combine 100g of silica gel with 300 mL of your starting eluent (e.g., 95:4:1 Hexanes:EtOAc:Triethylamine). Mix thoroughly to create a uniform slurry, ensuring no air bubbles are trapped.[12]
-
Pack the Column: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure the silica packs evenly without cracks or channels.[12]
-
Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent to create a dry, free-flowing powder (dry loading).[13]
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance.[13]
-
Elute and Collect: Carefully add the eluent and begin collecting fractions. Monitor the elution process using TLC analysis of the collected fractions.[13]
Protocol 2: Recrystallization with Activated Charcoal
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of a suitable solvent (e.g., ethanol) to dissolve it completely at a gentle boil.
-
Decolorization: Remove the flask from the heat source. Allow it to cool for a moment, then add a small spatula tip of activated charcoal. Swirl the hot mixture for 2-3 minutes.[5]
-
Hot Filtration: Set up a pre-warmed funnel with fluted filter paper. Quickly filter the hot solution into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Visual Workflow: Purification Decision Guide
This diagram outlines the logical steps for purifying and troubleshooting this compound.
Caption: Decision workflow for purification.
Visual Guide: Troubleshooting Common Issues
This diagram provides a logical path for diagnosing and solving specific purification problems.
Caption: Troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chemshuttle.com [chemshuttle.com]
- 10. calpaclab.com [calpaclab.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reaction Yield for Methyl 7-bromoquinoline-4-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 7-bromoquinoline-4-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
I. Synthetic Strategy Overview
The synthesis of this compound is typically approached as a two-stage process. First, the quinoline core is constructed via the Gould-Jacobs reaction, followed by the esterification of the resulting carboxylic acid. Understanding the nuances of each stage is critical for maximizing yield and purity.
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Quinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the common challenges and side reactions encountered during the bromination of quinolines. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and practical, field-proven insights to help you optimize your synthetic routes and improve product outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is producing a mixture of mono-, di-, and sometimes tri-brominated quinolines. How can I selectively synthesize the mono-brominated product?
This is a frequent challenge, primarily driven by the stoichiometry of the brominating agent and the inherent reactivity of the quinoline substrate.
Causality:
-
Stoichiometry of Brominating Agent: The molar equivalents of your brominating agent (e.g., molecular bromine, Br₂) are a critical factor. An excess of bromine will inevitably lead to polybromination. For instance, the bromination of 8-hydroxyquinoline with less than 2.1 equivalents of Br₂ often results in a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline.[1] Using 2.1 equivalents can drive the reaction towards the dibrominated product with high conversion.[1]
-
Activating Substituents: The presence of electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) on the quinoline ring significantly activates it towards electrophilic substitution. This heightened reactivity makes it challenging to halt the reaction at the mono-bromination stage.[1][2]
Troubleshooting & Optimization:
-
Precise Stoichiometric Control:
-
Begin with a 1:1 molar ratio of the quinoline substrate to the brominating agent for mono-bromination.
-
Employ slow, dropwise addition of the brominating agent to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, disfavoring multiple substitutions on the same molecule.
-
-
Milder Brominating Agents:
-
Temperature Regulation:
-
Conducting the reaction at lower temperatures (e.g., 0 °C) can effectively slow down the reaction rate, thereby enhancing selectivity for the mono-brominated product.[2]
-
Question 2: I am observing poor regioselectivity in my bromination reaction. How can I control which position on the quinoline ring is brominated?
Regioselectivity in quinoline bromination is a complex interplay of electronic effects, steric hindrance, and reaction conditions. Understanding these factors is key to directing the substitution to the desired position.
Causality & Mechanistic Insights:
-
Electrophilic Substitution on the Carbocyclic (Benzene) Ring: In acidic media, the quinoline nitrogen is protonated, which deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene ring, primarily at the C5 and C8 positions.[5][6][7] This preference is due to the greater resonance stabilization of the cationic intermediate formed during the attack at these positions.[5][6] For 8-substituted quinolines bearing activating groups, bromination typically occurs at the C5 and C7 positions.[1][8]
-
Electrophilic Substitution on the Heterocyclic (Pyridine) Ring: Direct bromination of the pyridine ring is generally difficult due to its electron-deficient nature.[6][7] However, under specific and often harsh conditions, such as gas-phase bromination at high temperatures (300-450°C), substitution at the C3 position can be achieved.[1][9]
-
Radical Reactions: The use of radical initiators or conditions that favor radical mechanisms can lead to different regioselectivity. For instance, NBS can participate in both electrophilic and radical pathways depending on the reaction conditions.[3][4][10]
Troubleshooting & Optimization:
-
Acid Catalysis: To favor substitution on the benzene ring (C5/C8), perform the reaction in a strong acid like concentrated sulfuric acid.[11][12] This ensures the pyridine nitrogen remains protonated and the heterocyclic ring is deactivated.
-
Temperature Control for Positional Isomers: The ratio of 5- and 8-isomers can sometimes be influenced by temperature. For example, in the nitration of quinoline, a similar electrophilic substitution, the product ratio is temperature-dependent.[13] Careful temperature optimization may allow for preferential formation of one isomer.
-
Synthesis of 3-Bromoquinolines: Achieving substitution at the C3 position typically requires alternative strategies, as direct electrophilic bromination is challenging.
Question 3: My reaction is sluggish, with low conversion and poor yields. What can I do to improve the reaction efficiency?
Low conversion rates in quinoline bromination can often be attributed to the deactivating nature of the unsubstituted quinoline ring or suboptimal reaction parameters.
Causality:
-
Deactivated Ring System: The unsubstituted quinoline ring is deactivated towards electrophilic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom.[6][7] This often necessitates forcing conditions, which can unfortunately lead to product degradation and lower yields.[1]
-
Reaction Time: Bromination of certain substituted quinolines can be inherently slow, sometimes requiring reaction times of up to four days to achieve completion.[2][8]
Troubleshooting & Optimization:
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid premature workup.
-
Solvent Screening: The choice of solvent can significantly impact reaction rates. Commonly used and effective solvents for quinoline bromination include acetonitrile and chloroform.[1][8]
-
Alternative Substrates:
-
Tetrahydroquinolines: A highly effective strategy is to use a more reactive 1,2,3,4-tetrahydroquinoline derivative. The amino group in tetrahydroquinoline strongly activates the benzene ring for electrophilic substitution. The resulting brominated tetrahydroquinoline can then be dehydrogenated (aromatized) to the desired bromoquinoline in a subsequent step.[3][4][15] This two-step process often provides higher overall yields and cleaner reactions.
-
Quinoline N-Oxides: The N-oxide functionality can activate the quinoline ring, particularly at the C2 and C8 positions, for various functionalizations, including bromination.[16][17][18][19]
-
Question 4: I am observing unexpected byproducts. What are they, and how can I prevent their formation?
Byproduct formation is a common issue that can complicate purification and reduce yields. Identifying the source of these byproducts is the first step in mitigating their formation.
Common Byproducts and Their Causes:
-
Over-bromination Products: As discussed in Question 1, these arise from using an excess of the brominating agent or highly activating substituents.
-
Solution: Implement precise stoichiometric control and consider milder brominating agents and lower reaction temperatures.[1]
-
-
Quinoline Salts: The reaction of molecular bromine with quinoline produces hydrogen bromide (HBr) as a byproduct. Quinoline, being a base, can react with HBr to form a quinoline hydrobromide salt, which may precipitate from the reaction mixture and complicate the workup.[1][2]
-
Intramolecular Cyclization Products: In quinoline derivatives with appropriate side chains (e.g., a prenyl group), bromination can induce intramolecular cyclization, leading to complex polycyclic structures instead of simple bromination of the aromatic ring.[20]
-
Solution: This type of side reaction is inherent to the substrate's structure. Protecting the reactive side chain before bromination may be necessary. Alternatively, if the cyclized products are of interest, the reaction conditions can be optimized to favor their formation.
-
-
Products of Radical Reactions: When using reagents like NBS, unintended radical reactions can occur, especially in the presence of light or radical initiators, leading to a different product profile than expected from an electrophilic substitution.[3][10]
-
Solution: To favor the electrophilic pathway with NBS, conduct the reaction in the dark and avoid radical initiators. If a radical pathway is desired, the use of an initiator like AIBN can be employed.[21]
-
Data Summary & Experimental Protocols
Table 1: Influence of Bromine Stoichiometry on the Bromination of 8-Hydroxyquinoline
| Entry | Equivalents of Br₂ | Solvent | Temperature (°C) | Product Distribution (3a:3d) | Conversion (%) |
| 1 | 2.1 | CH₃CN | 0 | 100:0 | 100 |
| 2 | 1.5 | CH₃CN | 0 | 65:35 | 90 |
| 3 | 1.1 | CH₃CN | 0 | 40:60 | 75 |
Data adapted from a study on the bromination of 8-substituted quinolines.[2] 3a = 5,7-dibromo-8-hydroxyquinoline, 3d = 7-bromo-8-hydroxyquinoline.
Experimental Protocol: Selective Mono-bromination of 8-Hydroxyquinoline
Objective: To maximize the yield of 7-bromo-8-hydroxyquinoline.
-
Dissolve 8-hydroxyquinoline (1.0 eq) in acetonitrile (CH₃CN) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of molecular bromine (1.1-1.5 eq) in CH₃CN.
-
Add the bromine solution dropwise to the cooled 8-hydroxyquinoline solution over 10 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove HBr.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Electrophilic Bromination of Quinoline
Caption: Preferential electrophilic attack on the carbocyclic ring of protonated quinoline.
Troubleshooting Workflow for Poor Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.red [2024.sci-hub.red]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medchemtips.wordpress.com [medchemtips.wordpress.com]
- 20. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrolysis of Methyl 7-bromoquinoline-4-carboxylate
Welcome to the technical support center for the hydrolysis of methyl 7-bromoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific saponification reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation and ensure a successful synthesis of 7-bromoquinoline-4-carboxylic acid.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the hydrolysis of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Issue 1: Incomplete Hydrolysis or Low Yield of Carboxylic Acid
Symptom: After the standard reaction time, analysis of the crude product (e.g., by TLC, LC-MS, or ¹H NMR) shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Hydroxide: The stoichiometry of the base is critical. While theoretically one equivalent of hydroxide is needed, an excess is often required to drive the reaction to completion, especially if the starting ester is not fully soluble.
-
Actionable Advice: Increase the equivalents of the hydroxide source (e.g., NaOH, KOH, or LiOH). A common starting point is 2-4 equivalents. Monitor the reaction progress to determine the optimal amount for your specific scale and solvent system.[1]
-
-
Low Reaction Temperature: Hydrolysis of sterically hindered or electron-deficient esters can be sluggish at room temperature.
-
Poor Solubility of the Ester: this compound may have limited solubility in purely aqueous or alcoholic solutions, leading to a slow reaction rate.
-
Short Reaction Time: The hydrolysis may simply require more time to reach completion.
-
Actionable Advice: Extend the reaction time and monitor the disappearance of the starting material by a suitable analytical technique. Reactions can range from a few hours to overnight.
-
Issue 2: Formation of an Unidentified Side Product
Symptom: The appearance of a significant new spot on TLC or an unexpected peak in LC-MS that does not correspond to the starting material or the desired product.
Potential Causes & Solutions:
-
Debromination: The bromoquinoline ring system can be susceptible to debromination under certain basic conditions, especially at elevated temperatures.[4] This would result in the formation of quinoline-4-carboxylic acid.
-
Actionable Advice:
-
Lower the reaction temperature. If heating is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Consider using a milder base. Lithium hydroxide (LiOH) is sometimes preferred over NaOH or KOH as it can be effective at lower temperatures.
-
-
-
Decarboxylation: While less common under these conditions, prolonged heating of the final product, especially after acidification, could potentially lead to some decarboxylation to form 7-bromoquinoline.
-
Actionable Advice: Avoid excessive heating during the acidic workup. Once the carboxylic acid has precipitated, isolate it promptly.
-
-
Reaction with Alcoholic Solvent (Transesterification): If using an alcohol as a solvent (e.g., ethanol for an ethyl ester hydrolysis), there's a possibility of transesterification if the reaction conditions are not carefully controlled. However, with a methyl ester in methanol, this is not a concern for product identity but can affect reaction kinetics. Using alcoholic solvents with a different alkyl group than the ester is generally discouraged.
-
Actionable Advice: If not using methanol, opt for a non-alcoholic co-solvent like THF or dioxane to avoid transesterification.[1]
-
Issue 3: Difficult Workup and Product Isolation
Symptom: Formation of an emulsion during the extraction process or difficulty in precipitating the final carboxylic acid product.
Potential Causes & Solutions:
-
Emulsion Formation: The carboxylate salt formed during the reaction can act as a surfactant, leading to stable emulsions during the aqueous/organic extraction.
-
Actionable Advice:
-
Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion.
-
If an emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
-
Centrifugation is another powerful technique to separate the layers.
-
-
-
Incomplete Precipitation of the Carboxylic Acid: The product may have some solubility in the acidic aqueous solution, especially if the volume is large.
-
Actionable Advice:
-
Ensure the pH of the aqueous layer is sufficiently acidic. A pH of 2-3 is generally recommended to fully protonate the carboxylate. Check the pH with pH paper.
-
Cool the mixture in an ice bath after acidification to decrease the solubility of the product.
-
If the product remains in solution, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the hydrolysis of this compound.
Q1: What are the standard reaction conditions for this hydrolysis?
A1: A typical starting point for the saponification of this compound involves dissolving the ester in a mixture of methanol and water, or THF and water.[1] An excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-4 equivalents), is added, and the reaction is stirred at room temperature or heated to reflux.[2][3] The progress is monitored by TLC or LC-MS until the starting material is consumed.
| Parameter | Recommended Range | Notes |
| Base | NaOH, KOH, LiOH | LiOH can sometimes be milder. |
| Equivalents of Base | 2 - 4 | An excess drives the reaction to completion. |
| Solvent System | MeOH/H₂O, THF/H₂O, Dioxane/H₂O | Co-solvents are crucial for solubility.[1] |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the ester. |
| Reaction Time | 2 - 24 hours | Monitor progress to determine endpoint. |
Q2: What is the mechanism of this reaction?
A2: The hydrolysis of an ester in the presence of a base is known as saponification. The mechanism is a nucleophilic acyl substitution.[5]
-
Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. This initially forms the carboxylic acid.
-
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is an essentially irreversible acid-base reaction that drives the overall equilibrium towards the products, forming the carboxylate salt and methanol.[5]
-
Protonation: In a separate workup step, a strong acid (like HCl) is added to protonate the carboxylate salt, yielding the final carboxylic acid product.[5]
Caption: Mechanism of Saponification.
Q3: How do I properly perform the workup for this reaction?
A3: A standard workup procedure is as follows:
-
Solvent Removal: If a volatile organic solvent like THF or methanol was used, it is often beneficial to remove it under reduced pressure.
-
Dilution and Washing: Dilute the remaining aqueous mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M or 2M HCl) with stirring until the pH is acidic (pH 2-3).[6] The carboxylic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any inorganic salts.
-
Drying: Dry the product thoroughly, for instance, in a vacuum oven.
Caption: General Workup Procedure.
Q4: Can I use acidic conditions for this hydrolysis?
A4: While acid-catalyzed hydrolysis is a valid method for converting esters to carboxylic acids, it is a reversible process.[1][2] To drive the equilibrium towards the products, a large excess of water is required.[7] For this particular substrate, the basic conditions of saponification are generally preferred because the irreversible deprotonation of the carboxylic acid makes the reaction non-reversible and typically leads to higher yields.[5]
III. References
-
BenchChem Technical Support Team. (2025). how to increase the stability of 3-Acetyl-6-bromoquinolin-4(1H)-one solution. BenchChem. 8
-
MedChemExpress. 7-Bromoquinoline-4-carboxylic acid. MedChemExpress. 9
-
Pharma-Planta Consortium. 7-Bromoquinoline-4-carboxylic acid. Pharma-Planta Consortium. 10
-
MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. 11
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 12
-
Advanced Journal of Chemistry, Section A. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 13
-
Guidechem. How to prepare 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID?. Guidechem. 4
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. --INVALID-LINK--
-
NIH. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. 14
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. Organic Chemistry Portal. 1
-
Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. --INVALID-LINK--
-
Organic Chemistry Tutor. Saponification of Esters. Organic Chemistry Tutor. 5
-
Sessions Biogeochemistry Lab. (2009). Saponification (Base Hydrolysis) of Organic Materials. Sessions Biogeochemistry Lab. --INVALID-LINK--
-
Chemguide. hydrolysing esters. Chemguide. 2
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. 15
-
OperaChem. (2024). Saponification-Typical procedures. OperaChem. 3
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. 6
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. Page loading... [guidechem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 7-Bromoquinoline-4-carboxylic acid | Pharma-Planta Consortium [pharma-planta.net]
- 11. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Improving regioselectivity in Friedländer quinoline synthesis
Welcome to the technical support center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction, with a particular focus on controlling regioselectivity. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper understanding of the mechanistic principles that govern the reaction's outcome.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the Friedländer quinoline synthesis.
Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?
A1: Poor regioselectivity is a frequent challenge when using unsymmetrical ketones that have two different enolizable α-methylene groups.[1] This presents two distinct points for the initial condensation with the 2-aminoaryl aldehyde or ketone, which ultimately leads to a mixture of regioisomeric quinoline products. The reaction can proceed through two main mechanistic pathways: an initial aldol condensation followed by imine formation, or the reverse, with initial Schiff base formation followed by an intramolecular aldol reaction.[2] The lack of control over which α-methylene group reacts first is the root cause of the formation of isomeric mixtures.
Q2: My reaction is producing a mixture of 2,3-disubstituted and 2-monosubstituted quinolines. How can I favor the formation of one over the other?
A2: This is a classic regioselectivity problem. The formation of either the 2,3-disubstituted or the 2-monosubstituted product depends on which α-carbon of the unsymmetrical ketone attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. To favor one regioisomer, you can employ several strategies that are detailed in our troubleshooting guide, including catalyst selection and modification of reaction conditions. For instance, cyclic secondary amine catalysts, such as pyrrolidine derivatives, have been shown to selectively yield 2-alkyl-substituted products.[3]
Q3: I'm experiencing low yields in my Friedländer synthesis. What are the likely causes and how can I improve them?
A3: Low yields can stem from several factors beyond regioselectivity. Traditional methods often require harsh conditions like high temperatures and strong acids or bases, which can lead to side reactions and degradation of starting materials or products.[4] Common side reactions include the self-condensation of the ketone starting material, particularly under basic conditions.[4][5] To mitigate these issues, consider using milder catalysts such as gold catalysts, p-toluenesulfonic acid with iodine, or employing solvent-free conditions.[4] Catalyst choice is highly substrate-dependent, so screening different catalysts may be necessary.[5] Additionally, optimizing catalyst loading and ensuring anhydrous conditions for moisture-sensitive catalysts can improve yields.[5]
Q4: Can the choice of catalyst influence the regiochemical outcome?
A4: Absolutely. The catalyst is a critical factor in controlling regioselectivity. Different types of catalysts can stabilize one transition state over the other, thereby directing the reaction towards a specific regioisomer. For example, while some catalysts may favor the thermodynamically more stable product, others can be used to obtain the kinetic product. Amine catalysts, particularly bicyclic pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), are highly effective in promoting the formation of 2-substituted quinolines.[3][6] In contrast, oxide catalysts tend to yield 2,3-dialkyl substituted products.[3] Ionic liquids have also been demonstrated to promote regiospecific synthesis.[1][4]
Troubleshooting Guide for Regioselectivity
This section provides a more in-depth look at troubleshooting and optimizing the regioselectivity of your Friedländer quinoline synthesis.
Issue 1: Formation of an Undesired Regioisomer
When the reaction produces a mixture of regioisomers, the following steps can be taken to enhance the formation of the desired product.
Root Cause Analysis:
The formation of regioisomers is a direct consequence of the two possible enolization pathways of an unsymmetrical ketone. The reaction conditions and the catalyst used can influence the kinetic versus thermodynamic control of the initial condensation step.
Solutions:
-
Catalyst Selection: The choice of catalyst is the most impactful decision for controlling regioselectivity.
-
For 2-Substituted Quinolines: Employ cyclic secondary amine catalysts. Pyrrolidine and its derivatives are particularly effective.[3] The bicyclic pyrrolidine derivative, TABO, has shown exceptional regioselectivity.[3][6]
-
For 2,3-Disubstituted Quinolines: While often the thermodynamic product, its formation can be favored by certain Lewis acids or solid acid catalysts.[2][7]
-
Ionic Liquids: These can act as both solvent and catalyst and have been shown to drive reactions towards a single regioisomer.[4]
-
-
Modification of Reaction Conditions:
-
Temperature: The effect of temperature can be complex and should be optimized for each specific reaction. In some amine-catalyzed reactions, higher temperatures have been found to increase regioselectivity in favor of the 2-substituted product.[1][6]
-
Slow Addition of Ketone: A slow, controlled addition of the methyl ketone substrate to the reaction mixture can significantly improve regioselectivity, especially in amine-catalyzed reactions.[3][6] This technique helps to maintain a low concentration of the ketone, which can favor the kinetic product.
-
Solvent: The choice of solvent can influence the reaction pathway. While some reactions benefit from polar aprotic solvents, others show improved selectivity under solvent-free conditions.[1][4]
-
-
Substrate Modification:
Visualizing the Mechanistic Branch Point
Caption: Control points for directing regioselectivity in the Friedländer synthesis.
Experimental Protocols
The following protocols provide a starting point for achieving high regioselectivity in the Friedländer synthesis.
Protocol 1: Amine-Catalyzed Synthesis of a 2-Substituted Quinoline
This protocol is adapted from methodologies that have demonstrated high regioselectivity for the formation of 2-substituted quinolines using an amine catalyst.[3][6]
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Unsymmetrical methyl ketone (1.2 mmol)
-
Pyrrolidine or TABO (0.2 mmol)
-
Toluene (5 mL)
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis with a reflux condenser and nitrogen inlet
-
Syringe pump for slow addition
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the 2-aminoaryl aldehyde or ketone and the amine catalyst.
-
Add toluene and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Using a syringe pump, add the unsymmetrical methyl ketone to the reaction mixture over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the reaction for an additional 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.
Protocol 2: Microwave-Assisted Friedländer Synthesis
Microwave irradiation can accelerate the reaction and in some cases improve yields and regioselectivity.[1][8]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Cyclic or acyclic ketone with an α-methylene group (1.5 mmol)
-
Acetic acid (2 mL)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the 2-aminoaryl ketone, the ketone with an α-methylene group, and acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 5-15 minutes.[8][9] Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the irradiation is complete, cool the vial to room temperature.
-
Carefully open the vial and transfer the contents to a round-bottom flask.
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data on Regioselectivity
The following table summarizes the impact of different catalytic systems on the regioselectivity of the Friedländer synthesis. The data is illustrative and the actual ratios are highly substrate-dependent.
| Catalyst System | Unsymmetrical Ketone | Major Regioisomer | Typical Regioisomeric Ratio | Reference |
| Pyrrolidine | Methyl ethyl ketone | 2,3-Dimethylquinoline | >95:5 | [3] |
| TABO | Methyl ethyl ketone | 2,3-Dimethylquinoline | up to 96:4 | [3][6] |
| NaOH | 2-Pentanone | 3-Ethyl-2-methylquinoline | Major product | [10] |
| Ionic Liquid ([Hbim]BF₄) | Substrate dependent | High regioselectivity | >90% | [1][5] |
| Solid Acid (e.g., Montmorillonite K-10) | Substrate dependent | Varies | - | [5] |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor regioselectivity in the Friedländer synthesis.
Caption: A systematic workflow for troubleshooting and improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 7-Bromoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for catalyst selection and troubleshooting in cross-coupling reactions involving 7-bromoquinolines. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization via cross-coupling is a critical step in the synthesis of numerous biologically active compounds.[1][2] However, the unique electronic properties of the quinoline ring system can present challenges in these transformations.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the rationale to overcome common hurdles and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the cross-coupling of 7-bromoquinolines?
A1: The primary challenges in cross-coupling reactions with 7-bromoquinolines stem from the electronic nature of the substrate. The quinoline ring is an electron-deficient system, which can influence the reactivity of the C-Br bond. Furthermore, the nitrogen atom in the quinoline ring can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[3] This can slow down the catalytic cycle and lead to lower yields.
Q2: Which type of palladium catalyst and ligand is a good starting point for Suzuki-Miyaura coupling with 7-bromoquinoline?
A2: For Suzuki-Miyaura couplings of 7-bromoquinolines, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is generally a robust starting point.[1][4] Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are often effective for challenging aryl bromide substrates.[1][3] These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to form the desired product.[5] Pre-formed palladium complexes incorporating these ligands, known as precatalysts, can also offer improved stability and reactivity.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the cross-coupling of 7-bromoquinolines.
Issue 1: Low or No Conversion to the Desired Product
Low or no conversion is a frequent issue. The following decision tree can help you diagnose and resolve the problem.
-
Catalyst and Ligand Choice: The reactivity of aryl bromides in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl.[6] While 7-bromoquinoline is more reactive than its chloro-analogue, challenging coupling partners may require a highly active catalyst system. Bulky, electron-donating phosphine ligands are crucial as they stabilize the monoligated Pd(0) species, which is often the active catalyst in the oxidative addition step.[7] For Buchwald-Hartwig amination, ligands like Xantphos or BINAP have proven effective for aryl bromides.[2]
-
The Critical Role of the Base: The base plays a multifaceted role in cross-coupling reactions. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[3] The choice of base can significantly impact the reaction's success. For instance, in challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[3] The solubility of the base in the reaction medium is also a critical factor to consider.[3]
-
Solvent Effects: The solvent can influence catalyst stability, reagent solubility, and the rate of individual steps in the catalytic cycle.[8][9] Common solvent systems for Suzuki-Miyaura reactions include polar aprotic solvents like 1,4-dioxane or THF, often in a mixture with water to dissolve the inorganic base.[9] Aromatic hydrocarbons like toluene are also frequently used.[10] The choice of solvent can sometimes be counterintuitive; for example, in some systems, polar solvents can favor different reaction pathways.[8]
Issue 2: Significant Dehalogenation of 7-Bromoquinoline
Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction that reduces the yield of the desired product.
A: Dehalogenation can occur through several pathways. One common mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by a reaction that introduces a hydride ligand to the palladium center. Reductive elimination of the aryl group and the hydride then yields the dehalogenated arene.[5] The source of the hydride can be impurities in the reagents, the solvent, or the base.
Strategies to Minimize Dehalogenation:
-
Use High-Purity Reagents: Ensure that all reagents, especially the solvent and base, are free from impurities that can act as hydride sources.
-
Anhydrous Conditions: While some water is often necessary for Suzuki couplings to dissolve the base, excessive water can promote dehalogenation.[11] Using anhydrous solvents and carefully controlling the amount of water can be beneficial.
-
Choice of Base: Some bases are more prone to promoting dehalogenation than others. Experiment with different bases to find one that minimizes this side reaction.
-
Reaction Temperature: In some cases, lowering the reaction temperature can suppress the rate of dehalogenation relative to the desired cross-coupling reaction.[12]
Issue 3: Difficulty with Specific Cross-Coupling Reactions
Q: My Heck reaction with 7-bromoquinoline and an alkene is sluggish. What can I do?
A: For Heck reactions, catalyst choice is critical. While Pd(OAc)₂ is a common precursor, using pre-formed palladacycle catalysts can sometimes improve reactivity.[4] The choice of base is also important; organic bases like triethylamine are frequently used.[13] If the reaction is still slow, consider using a more electron-rich and bulky phosphine ligand. It's also worth noting that intramolecular Heck reactions are often more efficient than their intermolecular counterparts.[14]
Q: I am observing low yields in the Sonogashira coupling of 7-bromoquinoline with a terminal alkyne. What are the key parameters to optimize?
A: The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is a powerful transformation.[13] Key parameters to optimize include:
-
Catalyst System: The classic Sonogashira reaction uses a palladium catalyst in combination with a copper(I) co-catalyst. However, copper-free conditions have also been developed and can be advantageous in certain cases.[13]
-
Base: An amine base, such as triethylamine or diisopropanolamine, is typically used to deprotonate the alkyne and facilitate the catalytic cycle.[13][15]
-
Solvent: A variety of solvents can be used, with DMF and THF being common choices.
Table 1: Recommended Starting Conditions for Various Cross-Coupling Reactions with 7-Bromoquinoline
| Cross-Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5 mol%) | SPhos or XPhos (4-10 mol%) | K₃PO₄ (2-3 equiv.) | 1,4-Dioxane/H₂O (4:1) | 80-100 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2 mol%) | Xantphos or BINAP (2-4 mol%) | NaOtBu or Cs₂CO₃ (1.5-2 equiv.) | Toluene or Dioxane | 90-110 |
| Heck | Pd(OAc)₂ (1-5 mol%) | P(o-tol)₃ or PPh₃ (2-10 mol%) | Et₃N or K₂CO₃ (1.5-2 equiv.) | DMF or Acetonitrile | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-3 mol%) / CuI (2-5 mol%) | - | Et₃N or DIPA (2-3 equiv.) | THF or DMF | 50-80 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of 7-Bromoquinoline
This protocol provides a starting point for the Suzuki-Miyaura coupling of 7-bromoquinoline with an arylboronic acid. Optimization for specific substrates will likely be necessary.[9][16]
Materials:
-
7-Bromoquinoline
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add 7-bromoquinoline (1 equivalent), the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio by volume) to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. DSpace [repository.kaust.edu.sa]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Methyl 7-bromoquinoline-4-carboxylate
An in-depth guide to the stability and storage of Methyl 7-bromoquinoline-4-carboxylate, designed for research scientists and drug development professionals. This technical support center provides practical, field-proven insights into handling this compound to ensure experimental integrity and reproducibility.
This guide serves as the primary technical resource for researchers utilizing this compound (CAS No. 220844-76-8). As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying chemical principles that govern the stability and proper handling of this reagent. Adherence to these guidelines is critical for mitigating compound degradation and ensuring the validity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a freezer at or below -20°C.[1] It is crucial that the container is tightly sealed to prevent moisture ingress and stored under an inert atmosphere (e.g., argon or nitrogen). The quinoline core can be sensitive to light, so storage in an amber vial or a light-blocking secondary container is highly recommended.[2]
Q2: I only need to store the compound for a few weeks. Can I keep it at 4°C?
While some suppliers of similar compounds suggest storage at 2-8°C, freezing at -20°C is the most reliable condition to minimize degradation over any significant period.[1][3] If short-term storage at 4°C is unavoidable, ensure the compound is in a desiccated, dark environment, and minimize the frequency of opening the container. For any storage duration, preventing moisture contact is paramount.
Q3: Is this compound sensitive to air or light?
Yes, compounds containing a quinoline heterocyclic system can be susceptible to degradation upon prolonged exposure to air (oxidation) and light.[2] The primary preventative measures are to store the compound under an inert gas and in a dark environment.
Q4: How should I prepare stock solutions? What is the stability of the compound in solution?
Stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). Prepare solutions fresh whenever possible. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. Store these stock solutions at -20°C or -80°C. The stability in solution is significantly lower than in solid form. The ester functional group is susceptible to hydrolysis, a risk that increases with the presence of water in the solvent or exposure to acidic or basic conditions.
Storage Condition Summary
The following table provides a quick reference for optimal storage conditions.
| Parameter | Long-Term Storage (Solid) | Short-Term Storage (Solid) | Stock Solution (in Anhydrous DMSO) |
| Temperature | ≤ -20°C (Freezer)[1] | 2-8°C (Refrigerator) | ≤ -20°C (Recommended: -80°C)[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Desiccated | Inert Gas Overlay |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Container | Tightly sealed, airtight vial | Tightly sealed, airtight vial | Tightly sealed vials with PTFE-lined caps |
Troubleshooting Guide
This section provides solutions to specific experimental problems that may arise from improper handling or storage.
Problem 1: The solid compound has a yellow or brownish tint, but the product sheet describes it as a white or off-white solid.
-
Possible Cause: The compound may have undergone oxidation or degradation due to exposure to air, light, or elevated temperatures during shipping or storage.[2][4]
-
Solution Workflow: Before using the compound, it is critical to assess its purity. The workflow below outlines a systematic approach to validate the material's integrity.
Caption: Workflow for assessing a discolored compound.
Problem 2: I am observing inconsistent or diminishing activity in my cell-based/aqueous buffer assays over time.
-
Possible Cause: The methyl ester of the compound is likely undergoing hydrolysis to its corresponding carboxylic acid (7-bromoquinoline-4-carboxylic acid) in your aqueous assay medium. This new entity will have different physicochemical properties (e.g., solubility, cell permeability) and potentially different biological activity, leading to unreliable results.
Caption: Primary degradation pathway via hydrolysis.
-
Solution & Protocol:
-
Minimize Exposure Time: Add the compound (from a concentrated DMSO stock) to the aqueous buffer or cell media immediately before starting the experiment. Do not pre-incubate solutions for extended periods.
-
Conduct a Stability Study: Validate the compound's stability in your specific experimental medium.
-
Protocol: HPLC-Based Stability Assessment
-
Prepare a solution of this compound in your final assay buffer at the working concentration.
-
Immediately inject a sample (t=0) into an HPLC system to obtain a reference chromatogram.
-
Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and inject them into the HPLC.
-
Monitor the peak area of the parent compound over time. The appearance of a new, more polar peak likely corresponds to the carboxylic acid metabolite.
-
If the parent compound's peak area decreases by >5-10% within your experimental timeframe, the protocol must be modified (e.g., shorter incubation times).
-
-
-
Problem 3: The compound will not fully dissolve in my chosen solvent.
-
Possible Cause: The compound has limited solubility in that specific solvent, or the solvent may contain water, which can reduce the solubility of hydrophobic compounds.
-
Solution:
-
Solvent Selection: Switch to a more suitable, anhydrous solvent. For polar aprotics, DMSO and DMF are common choices. For less polar solvents, dichloromethane or ethyl acetate may be effective.
-
Physical Assistance: Gentle warming (to 40-50°C) and sonication in a water bath can aid dissolution. Always ensure the vial is tightly capped to prevent solvent evaporation.
-
Check for Precipitation: If the compound was dissolved and then stored at a lower temperature (e.g., 4°C or -20°C), it may have precipitated out of solution. Before use, bring the solution to room temperature and vortex thoroughly to ensure it is fully redissolved.
-
By understanding the inherent chemical liabilities of this compound—namely its susceptibility to hydrolysis, oxidation, and photodegradation—researchers can implement robust handling and storage protocols that safeguard the compound's integrity and lead to more reliable and reproducible scientific data.
References
Validation & Comparative
NMR and mass spectrometry data for Methyl 7-bromoquinoline-4-carboxylate
An In-Depth Comparative Guide to the Spectroscopic Characterization of Methyl 7-bromoquinoline-4-carboxylate
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. The quinoline scaffold is a privileged structure, appearing in a wide array of pharmaceuticals. Accurate and unambiguous characterization of such molecules is the bedrock upon which further development rests.
This guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings and practical interpretation of the data derived from these methods. This document is designed for researchers, scientists, and professionals in drug development, offering not just data, but a logical framework for its interpretation, highlighting how these powerful techniques provide complementary information for robust structural verification.
The Compound: this compound
The structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle. It is substituted at position 7 with a bromine atom and at position 4 with a methyl carboxylate group. Both substituents are electron-withdrawing and significantly influence the electronic environment of the quinoline ring, which is directly reflected in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about chemical environment, connectivity, and stereochemistry.[4] For this compound, both ¹H (proton) and ¹³C NMR are essential.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the number of distinct proton environments and their relationships. Based on the structure, we anticipate signals for the five aromatic protons on the quinoline ring and the three protons of the methyl ester group. The electron-withdrawing nature of the bromine atom and the carboxylate group will generally shift the aromatic protons downfield (to higher ppm values).[5]
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~9.10 | d | ~4.5 | 1H | H-2 | Ortho to the ring nitrogen and influenced by the C4-ester group. |
| ~8.35 | d | ~1.5 | 1H | H-8 | Ortho to the bromine atom, showing a small meta coupling. |
| ~8.20 | d | ~4.5 | 1H | H-3 | Coupled to H-2. |
| ~8.15 | d | ~8.8 | 1H | H-5 | Ortho to the C4-ester group. |
| ~7.80 | dd | ~8.8, ~1.5 | 1H | H-6 | Coupled to both H-5 (ortho) and H-8 (meta). |
| ~4.05 | s | - | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments. With proton decoupling, each unique carbon typically appears as a single line, simplifying the spectrum.[4] The structure has 11 distinct carbon atoms.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C=O | Carbonyl carbon of the ester group. |
| ~150.0 | C-2 | Carbon adjacent to the nitrogen. |
| ~149.0 | C-8a | Bridgehead carbon adjacent to nitrogen. |
| ~145.0 | C-4 | Carbon bearing the ester group. |
| ~136.0 | C-8 | Carbon deshielded by the adjacent bromine. |
| ~130.0 | C-6 | Aromatic CH carbon. |
| ~129.5 | C-5 | Aromatic CH carbon. |
| ~128.0 | C-4a | Bridgehead carbon. |
| ~122.0 | C-7 | Carbon directly attached to bromine. |
| ~118.0 | C-3 | Aromatic CH carbon. |
| ~53.0 | -OCH₃ | Methyl carbon of the ester. |
Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to be distinguished by a unique isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
Key Predicted Ions in the EI Mass Spectrum
| m/z | Proposed Fragment | Description |
| 265/267 | [M]⁺• | Molecular Ion Peak . The two peaks of nearly equal intensity are characteristic of a monobrominated compound. |
| 234/236 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 206/208 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate radical. |
| 179 | [C₉H₆N]⁺ | Loss of Br from the [M - COOCH₃]⁺ fragment. |
| 127 | [C₉H₅N]⁺• | Loss of HBr from the [M - CO₂]⁺• fragment, a common pathway for substituted quinolines.[6][7] |
The fragmentation primarily involves the ester functional group, which is a common and predictable pathway for such molecules.[8] The subsequent fragmentation of the stable quinoline ring is less favorable but can occur.[6][7]
Comparative Analysis: The Synergy of NMR and MS
NMR and MS are powerful complementary techniques. While MS provides the overall molecular formula and pieces of the structure (fragments), NMR connects these pieces by providing a detailed atomic-level map.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information | Connectivity, 3D structure, chemical environment of atoms | Molecular weight, elemental formula, structural fragments |
| Strengths | Unambiguous isomer differentiation, detailed structural map | High sensitivity, isotopic information, analysis of complex mixtures (with chromatography) |
| Limitations | Lower sensitivity, requires pure samples | Isomers can be difficult to distinguish, fragmentation can be complex |
The logical workflow for characterizing an unknown sample like this compound demonstrates this synergy.
Caption: Workflow for Structural Elucidation using MS and NMR.
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]
-
¹H Spectrum Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).[9]
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required to achieve an adequate signal-to-noise ratio.[9]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to TMS (0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.[9]
-
Protocol for Mass Spectrometry (EI-MS) Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Compare the isotopic distribution of the molecular ion peak with the theoretical pattern for a brominated compound.
Conclusion
The structural characterization of this compound is effectively achieved through the combined application of NMR spectroscopy and mass spectrometry. NMR provides an intricate map of the proton and carbon framework, confirming the substitution pattern and connectivity of the atoms. Mass spectrometry complements this by providing the exact molecular weight and corroborating the structure through predictable fragmentation pathways, with the bromine isotope pattern serving as a definitive marker. Together, these techniques provide a self-validating system, ensuring the identity and purity of the compound, a critical step for any researcher, scientist, or drug development professional working with such novel chemical entities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 220844-76-8 [sigmaaldrich.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. azooptics.com [azooptics.com]
- 5. benchchem.com [benchchem.com]
- 6. chempap.org [chempap.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
The Bromine Advantage: A Comparative Guide to the Biological Activity of Bromoquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a bromine substituent onto this versatile heterocyclic ring system dramatically influences its physicochemical properties and, consequently, its biological activity. For researchers and drug development professionals, a deep understanding of the structure-activity relationships (SAR) dictated by the isomeric position of this halogen is paramount for the rational design of potent and selective therapeutic candidates. This guide provides a comprehensive comparative analysis of bromoquinoline isomers, synthesizing experimental data to elucidate the impact of bromine's placement on anticancer and antimicrobial activities.
The Decisive Role of Isomerism in Biological Efficacy
The position of the bromine atom on the quinoline ring is not a trivial detail; it is a critical determinant of the molecule's interaction with biological targets.[1] This seemingly subtle structural change can profoundly alter a compound's potency, selectivity, and even its mechanism of action. The electron-withdrawing nature and steric bulk of bromine can influence factors such as lipophilicity, hydrogen bonding potential, and the overall electronic distribution of the quinoline ring, all of which govern its binding affinity to enzymes and receptors.
Comparative Analysis of Anticancer Activity
The antiproliferative potential of bromoquinolines is a significant area of investigation in oncology research.[2] The cytotoxic effects of these compounds are intricately linked to the specific substitution pattern of the bromine atoms.
For instance, studies have demonstrated that bromoquinolines featuring substitutions at the C-5 and C-7 positions often exhibit significant inhibition of cancer cell proliferation.[3] In contrast, some isomers with bromine at the C-3, C-6, and C-8 positions have shown little to no inhibitory activity against certain cell lines.[3] Derivatives of 8-hydroxyquinoline have emerged as particularly promising, with 5,7-dibromo-8-hydroxyquinoline displaying potent antiproliferative activity against a range of tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[4][5]
The introduction of additional functional groups alongside bromine can have a synergistic effect on anticancer potency. For example, 6,8-dibromo-5-nitroquinoline shows remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, whereas its precursor, 6,8-dibromoquinoline, is inactive.[5]
Quantitative Comparison of Anticancer Activity (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various bromoquinoline isomers against different cancer cell lines, providing a quantitative basis for comparing their cytotoxic potency. It is important to note that variations in experimental conditions across different studies may limit direct comparability.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 15.4 | [5] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 26.4 | [5] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 15.0 | [5] |
| 6,8-Dibromo-5-nitroquinoline | C6 (rat brain tumor) | 50.0 | [5] |
| 6,8-Dibromo-5-nitroquinoline | HT29 (human colon carcinoma) | 26.2 | [5] |
| 6,8-Dibromo-5-nitroquinoline | HeLa (human cervix carcinoma) | 24.1 | [5] |
| 5,7-Dicyano-8-hydroxyquinoline | C6 (rat brain tumor) | ~6.7 µg/mL | [6] |
| 5,7-Dicyano-8-hydroxyquinoline | HeLa (human cervix carcinoma) | ~25.6 µg/mL | [6] |
| 5,7-Dicyano-8-hydroxyquinoline | HT29 (human colon carcinoma) | ~25.6 µg/mL | [6] |
Mechanisms of Anticancer Action
The anticancer activity of bromoquinoline isomers is often attributed to their ability to interfere with fundamental cellular processes. Two prominent mechanisms of action are the inhibition of topoisomerase enzymes and the modulation of critical signaling pathways.
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair.[5] Their inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death). Several bromoquinoline derivatives, notably 5,7-dibromo-8-hydroxyquinoline, have been identified as potent inhibitors of human topoisomerase I.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Strategy: Methyl 7-bromoquinoline-4-carboxylate vs. Methyl 6-bromoquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules.[1] The strategic placement of substituents on this privileged heterocycle can dramatically influence the physicochemical properties and biological activities of the resulting compounds. This guide provides an in-depth technical comparison of two isomeric building blocks: Methyl 7-bromoquinoline-4-carboxylate and Methyl 6-bromoquinoline-4-carboxylate. Through an objective analysis of their synthesis, spectroscopic properties, reactivity, and applications, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of these isomers is the first step in designing their application in further synthetic work. While both compounds share the same molecular formula and weight, their structural differences impart subtle yet significant variations in their properties.
| Property | This compound | Methyl 6-bromoquinoline-4-carboxylate |
| Molecular Formula | C₁₁H₈BrNO₂ | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol | 266.09 g/mol |
| CAS Number | 220844-76-8[2] | 1601063-72-2[3] |
| Appearance | Solid[2] | Solid |
| Predicted Boiling Point | 368.7±22.0 °C[4] | 357.0±22.0 °C[3] |
| Predicted Density | 1.557±0.06 g/cm³[4] | 1.557±0.06 g/cm³[3] |
| Predicted pKa | 1.39±0.27[4] | 2.00±0.16[3] |
Synthesis of the Quinoline Core: Strategic Considerations
The construction of the quinoline-4-carboxylate scaffold can be achieved through several established name reactions, with the Pfitzinger and Doebner-von Miller reactions being prominent examples. The choice of starting materials for these reactions is crucial for controlling the final substitution pattern.
The Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group under basic conditions.[5] For the synthesis of bromo-substituted quinoline-4-carboxylic acids, a bromo-substituted isatin would be the key starting material. The subsequent esterification of the resulting carboxylic acid with methanol would yield the desired methyl ester.
Generalized Pfitzinger Reaction Workflow
References
The 7-Position of Quinolines: A Nexus for Potent and Selective Biological Activity
A Senior Application Scientist's Guide to Structure-Activity Relationships
The quinoline scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic system provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the various positions on the quinoline ring, the 7-position has emerged as a critical determinant of biological activity, profoundly influencing the potency and selectivity of these compounds across a spectrum of therapeutic areas, including antimalarial, anticancer, and antimicrobial applications.[2][3]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-substituted quinolines. We will explore how modifications at this key position dictate the pharmacological profile of these molecules, offering a comparative look at their performance backed by experimental data. This analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights to guide the design of next-generation quinoline-based therapeutics.
Antimalarial Activity: The Enduring Legacy of the 7-Chloro Group and Beyond
The quest for effective antimalarial drugs has been historically intertwined with quinoline chemistry, with quinine being the first known treatment. The development of synthetic quinolines, most notably chloroquine, underscored the critical role of the 7-chloro substituent.[3]
The Halogen Effect: More Than Just an Electronic Influence
The 7-position of 4-aminoquinolines is pivotal for their antiplasmodial activity.[4][5] Extensive SAR studies have demonstrated that electron-withdrawing groups at this position are generally favorable. The 7-chloro group of chloroquine is considered optimal for activity against chloroquine-sensitive strains of Plasmodium falciparum.[6] However, the landscape of antimalarial resistance has necessitated the exploration of other substituents.
Studies have shown that replacing the 7-chloro group with other halogens can yield compounds with potent activity, even against chloroquine-resistant strains.[4][5] Specifically, 7-iodo and 7-bromo analogs have demonstrated excellent antiplasmodial activity, often comparable or slightly superior to their 7-chloro counterparts.[4][5] In contrast, 7-fluoro and 7-trifluoromethyl derivatives have generally shown reduced potency.[4][5] This suggests that both the electronic nature and the size of the substituent at the 7-position are crucial for optimal activity.
Comparative Antimalarial Activity of 7-Substituted 4-Aminoquinolines
| 7-Substituent | IC50 (nM) vs. CQ-Susceptible P. falciparum | IC50 (nM) vs. CQ-Resistant P. falciparum | Reference |
| Iodo | 3-7 | 3-7 | [4] |
| Bromo | 3-12 | 3-12 | [5] |
| Chloro | 5-12 | 5-12 | [4] |
| Fluoro | 15-50 | 18-500 | [5] |
| Trifluoromethyl | 15-50 | 18-500 | [5] |
| Methoxy | 17-150 | 90-3000 | [5] |
Note: IC50 values are ranges compiled from the cited literature and depend on the specific side chain at the 4-position.
The data clearly indicates that while the 7-chloro group is effective, 7-iodo and 7-bromo substitutions can lead to compounds with equal or even slightly better potency, especially against resistant strains. The introduction of bulkier and more hydrophobic groups at the 7-position, such as a phenylether, has also been explored and shown to yield highly potent analogs.[7]
Anticancer Activity: A More Complex SAR Landscape
The quinoline scaffold is a versatile platform for the development of anticancer agents, with derivatives exhibiting a wide range of mechanisms of action, including inhibition of topoisomerase, tubulin polymerization, and various kinases.[2][8] The influence of the 7-substituent on anticancer activity is highly dependent on the overall structure of the molecule and the specific cancer cell line being targeted.
Diverse Substituents for Diverse Targets
Unlike the relatively clear trend observed in antimalarial quinolines, the SAR for anticancer activity is more nuanced. For instance, in a series of 7-chloro-4-quinolinylhydrazone derivatives, the 7-chloro substitution was found to decrease cytotoxic activity.[2] Conversely, other studies have reported potent antiproliferative activity for 4-amino-7-substituted-quinolines, with compounds bearing a 7-(trifluoromethyl) group showing significant potency against breast cancer cell lines.[2]
The introduction of bulky aromatic groups at the 7-position through Suzuki or Ullmann coupling has also proven to be a successful strategy, leading to the discovery of potent anticancer agents.[7] For example, biaryl-containing 7-substituted quinolines have shown promising activity against drug-resistant cancer cell lines.[7]
Comparative Anticancer Activity of 7-Substituted Quinolines
| Compound Type | 7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinoline | 7-(Trifluoromethyl) | MCF-7 (Breast) | Potent (specific values vary) | [2] |
| 7-Chloro-4-quinolinylhydrazone | 7-Chloro | Various | Decreased activity | [2] |
| 6,7,8-substituted quinolin-2(1H)-one | 7-Methoxy | COLO 205 (Colon) | < 1 | [9] |
| Highly Brominated Quinolines | 7-Bromo | C6 (Glioblastoma) | Significant Inhibition | [10] |
Note: The anticancer activity is highly dependent on the entire molecular structure, not just the 7-substituent.
Antimicrobial Activity: Targeting Bacteria with 7-Substituted Quinolones
The quinolone and fluoroquinolone antibiotics represent a major class of antibacterial agents. A key structural feature of these drugs is a substituent at the 7-position, which is crucial for their antibacterial spectrum and potency.
The Role of Cyclic Amines at the 7-Position
In the development of quinolone antibiotics, the 7-position is commonly substituted with a cyclic amine moiety, such as a piperazine or a morpholine ring.[11][12] These substituents have been shown to significantly enhance the antibacterial activity, particularly against Gram-negative bacteria. The nature of the cyclic amine and its substituents can fine-tune the drug's properties, including its potency, spectrum of activity, and pharmacokinetic profile.
For example, a series of 7-substituted 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids revealed that a 7-(2-(aminomethyl)morpholino) derivative exhibited better Gram-positive activity than established quinolones like ciprofloxacin.[11] Furthermore, replacing the common 7-piperazino group with a 7-morpholino group has been shown to reduce neurotoxic side effects.[11]
Comparative Antibacterial Activity of 7-Substituted Quinolones
| 7-Substituent | Gram-Positive Activity | Gram-Negative Activity | Key Findings | Reference |
| 2-(Aminomethyl)morpholino | Better than ciprofloxacin | Equipotent to norfloxacin | Excellent therapeutic efficacy | [11] |
| Spiroamines (e.g., 2,7-diazaspiro[4.4]nonane) | Potent | Potent | N-alkylation of side chain enhances activity | [12] |
| Morpholino | - | - | Reduced neurotoxic side effects compared to piperazino | [11] |
Experimental Protocols
General Synthesis of 4-Chloro-7-Substituted Quinolines[4]
-
Condensation: React a meta-substituted aniline with diethyl ethoxymethylenemalonate at 135-150 °C to produce an N-substituted acrylate.
-
Cyclization: Convert the acrylate to a 3-carbethoxy-4-hydroxy-7-substituted quinoline by thermal cyclization in boiling phenyl ether.
-
Hydrolysis and Decarboxylation: Saponify the resulting ester with aqueous NaOH, followed by acidification to yield the corresponding carboxylic acid. Decarboxylate the acid by heating in phenyl ether to obtain the 4-hydroxy-7-substituted quinoline.
-
Chlorination: Treat the 4-hydroxy-7-substituted quinoline with POCl3 to yield the 4-chloro-7-substituted quinoline.
In Vitro Anticancer Activity Assay (MTT Assay)[2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)[13]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The 7-position of the quinoline nucleus is a versatile and powerful handle for modulating biological activity. The SAR studies of 7-substituted quinolines reveal distinct patterns across different therapeutic areas. In antimalarial drug design, halo-substituents, particularly iodo and bromo, offer a promising avenue to combat drug resistance. The anticancer field presents a more intricate SAR, where the nature of the 7-substituent must be carefully considered in the context of the entire molecule and the specific cancer target. For antimicrobial agents, the introduction of cyclic amines at the 7-position has been a highly successful strategy for developing potent and broad-spectrum antibiotics.
The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field. A thorough understanding of the SAR at the 7-position will undoubtedly continue to fuel the discovery and development of novel and effective quinoline-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of Substituted Quinoline-4-Carboxylates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A technical guide to the synthesis of substituted quinoline-4-carboxylates. This document provides a detailed comparison of classical and modern synthetic routes, complete with mechanistic insights, experimental protocols, and comparative data to inform strategic synthetic planning.
The quinoline-4-carboxylate framework is a cornerstone in medicinal chemistry, integral to a wide array of pharmaceuticals exhibiting diverse biological activities, including antimalarial, antibacterial, and anticancer properties. Consequently, the development of efficient and versatile methods to access this privileged scaffold is of paramount importance. This guide offers an in-depth, objective comparison of the principal synthetic strategies, from time-honored name reactions to cutting-edge catalytic systems, providing a comprehensive resource for synthetic and medicinal chemists.
Classical Strategies: The Bedrock of Quinoline Synthesis
For well over a century, a core set of powerful reactions has enabled the construction of the quinoline ring system. While these methods can sometimes necessitate stringent reaction conditions, their reliability and use of accessible starting materials have cemented their place in the synthetic chemist's toolkit.
The Doebner Reaction: A Versatile Three-Component Condensation
First described by Oscar Doebner in 1887, this reaction offers a direct, one-pot synthesis of 2-substituted quinoline-4-carboxylic acids from the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2]
Causality Behind Experimental Choices: The reaction is typically performed in a protic solvent like ethanol to facilitate the formation of the initial Schiff base and subsequent cyclization. Heating to reflux provides the necessary activation energy for the intramolecular electrophilic aromatic substitution and subsequent dehydration/oxidation steps. The choice of acid or catalyst can be crucial; while often self-catalyzed by pyruvic acid, modern variations employ Lewis acids or Brønsted acids to improve yields, especially with less reactive anilines.[3]
Mechanistic Insights: The reaction is believed to initiate with the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring, generates a dihydroquinoline intermediate. This intermediate is then oxidized in situ to the final aromatic quinoline product.[4] An imine formed from a second molecule of aniline and the aldehyde often serves as the hydrogen acceptor for the final oxidation step.[4]
Advantages:
-
Atom Economy: As a one-pot, three-component reaction, it is an efficient and convergent approach.
-
Accessible Starting Materials: Utilizes simple, readily available anilines, aldehydes, and pyruvic acid.
Disadvantages:
-
Substrate Limitations: Anilines bearing strong electron-withdrawing groups can result in significantly lower yields.[3]
-
Side Product Formation: The reaction can be prone to the formation of tar and other side products, which can complicate the purification process.
The Pfitzinger Reaction: Building from Isatins
The Pfitzinger reaction provides a robust route to quinoline-4-carboxylic acids through the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group, typically in the presence of a strong base.[5]
Causality Behind Experimental Choices: The use of a strong base, such as potassium hydroxide, is essential for the initial hydrolytic ring-opening of the isatin amide bond to form the key isatinate intermediate. The reaction is usually conducted at reflux temperatures to drive the condensation and subsequent cyclization-dehydration cascade to completion. The final product is isolated by acidification, which protonates the carboxylate and causes the quinoline-4-carboxylic acid to precipitate from the aqueous solution.
Mechanistic Insights: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate (an isatinate).[5] This intermediate then undergoes condensation with the carbonyl compound to form an imine (Schiff base). A subsequent intramolecular Claisen-type condensation, followed by dehydration, leads to the formation of the aromatic quinoline ring.[6]
Advantages:
-
Versatility in Substitution: The use of various ketones and aldehydes allows for the introduction of a wide range of substituents at the 2- and 3-positions of the quinoline ring.
-
High Yields: This method often provides good to excellent yields for a variety of substrates.
Disadvantages:
-
Harsh Conditions: The strongly basic conditions can be incompatible with sensitive functional groups on either the isatin or the carbonyl partner.
-
Availability of Isatins: The synthesis of complex target molecules can be limited by the commercial availability or synthetic accessibility of appropriately substituted isatins.
The Gould-Jacobs Reaction: A Thermal Cyclization Pathway
The Gould-Jacobs reaction is a multi-step process that provides access to 4-hydroxyquinoline-3-carboxylates, which are valuable precursors to quinoline-4-carboxylates. The synthesis involves the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[7]
Causality Behind Experimental Choices: The initial condensation is typically a straightforward substitution. The critical cyclization step, however, is a pericyclic reaction that requires significant thermal energy, often necessitating temperatures above 250 °C.[8] This has traditionally been achieved by using high-boiling solvents like diphenyl ether. More recently, microwave irradiation has proven to be a highly effective method for achieving the required temperatures rapidly and in a controlled manner, often leading to shorter reaction times and improved yields.[9][10]
Mechanistic Insights: The reaction is initiated by a nucleophilic attack of the aniline on the electron-deficient alkene of DEEM, with subsequent elimination of ethanol to form an anilidomethylenemalonate intermediate. This intermediate then undergoes a 6-electron electrocyclization at high temperatures.[9] The resulting cyclized product tautomerizes to the more stable 4-hydroxyquinoline-3-carboxylate.
Advantages:
-
Access to 4-Hydroxyquinolines: It is a premier method for synthesizing 4-hydroxyquinoline derivatives, which are important intermediates and biologically active compounds in their own right.
-
Effective for Electron-Rich Anilines: The reaction generally works well with anilines that possess electron-donating substituents.
Disadvantages:
-
Extreme Temperatures: The high temperatures required for the cyclization can lead to degradation of the starting materials and products, limiting the scope and yield.[8]
-
Multi-Step Nature: The overall process involves several steps, which can reduce the overall efficiency compared to one-pot methodologies.
Modern Synthetic Strategies: The Rise of Catalysis and Green Chemistry
Contemporary approaches to quinoline-4-carboxylate synthesis are increasingly focused on improving efficiency, selectivity, and sustainability. These methods leverage catalysis and green chemistry principles to overcome many of the limitations of the classical routes.
Transition-Metal Catalysis: Precision and Control
The use of transition metals, such as rhodium and palladium, has enabled the development of novel synthetic routes to quinolines via mechanisms like C-H bond activation and functionalization.[11][12] These methods offer unprecedented control over regioselectivity and can provide access to substitution patterns that are difficult to achieve using classical methods.
Causality Behind Experimental Choices: These reactions rely on the ability of the transition metal to coordinate to a directing group on the substrate (often the nitrogen of the aniline or a derivative) and selectively activate a specific C-H bond. The choice of catalyst, ligand, and oxidant is critical for achieving high efficiency and selectivity. The ligand modulates the electronic and steric properties of the metal center, while the oxidant is often required to regenerate the active catalytic species.
Mechanistic Insights (Rhodium-Catalyzed C-H Activation): A common catalytic cycle involves the coordination of the aniline substrate to a rhodium(III) center, followed by a concerted metalation-deprotonation event to form a rhodacycle intermediate. This intermediate can then coordinate to a coupling partner, such as an alkyne. Migratory insertion of the alkyne into the rhodium-carbon bond, followed by reductive elimination, furnishes the quinoline product and regenerates the active rhodium catalyst.
Advantages:
-
High Regioselectivity: Directing groups enable the functionalization of specific C-H bonds, providing excellent control over the substitution pattern.
-
Milder Conditions: These reactions often proceed under significantly milder conditions than the classical high-temperature methods.
-
Broad Functional Group Tolerance: Many catalytic systems are tolerant of a wide range of functional groups, expanding the substrate scope.
Disadvantages:
-
Catalyst Cost and Toxicity: The use of precious metals like rhodium and palladium can be a significant drawback in terms of cost and environmental concerns.
-
Ligand Optimization: The success of these reactions is often highly dependent on the specific ligand used, which may require extensive optimization.
Green Chemistry Approaches: Sustainable Synthesis
In line with the principles of sustainable chemistry, significant efforts have been made to develop more environmentally friendly methods for quinoline-4-carboxylate synthesis. These approaches prioritize the use of non-toxic solvents like water, recyclable catalysts, and energy-efficient technologies.[13][14]
Causality Behind Experimental Choices: One-pot, multi-component reactions, such as modified Doebner syntheses, are inherently "greener" due to their high atom economy and reduced number of unit operations. Conducting these reactions in water eliminates the need for volatile organic solvents. The use of solid-supported or nanoparticle catalysts allows for easy separation and recycling, reducing waste and cost.[14] Energy-efficient methods like microwave or ultrasonic irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating.
Advantages:
-
Environmental Friendliness: Minimizes the use and generation of hazardous materials.
-
Enhanced Efficiency: One-pot procedures and alternative energy sources can lead to shorter reaction times, higher yields, and simpler workups.
-
Catalyst Reusability: The ability to recycle the catalyst improves the economic and environmental viability of the process.
Disadvantages:
-
Substrate Solubility: The poor solubility of some organic substrates in water can be a limitation.
-
Catalyst Development: The design of robust, highly active, and easily recyclable catalysts remains an active area of research.
Comparative Data Summary
The following table provides a comparative overview of the key features of each synthetic route.
| Feature | Doebner Reaction | Pfitzinger Reaction | Gould-Jacobs Reaction | Transition-Metal Catalysis | Green Synthesis Approaches |
| Primary Product | 2-Substituted Quinoline-4-Carboxylic Acids | 2,3-Disubstituted Quinoline-4-Carboxylic Acids | 4-Hydroxyquinoline-3-Carboxylates | Variably Substituted Quinolines | Varies (often mimics classical routes) |
| Key Reactants | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl Compound | Aniline, DEEM | Aniline derivative, Coupling Partner (e.g., alkyne) | Varies (often Doebner/Pfitzinger reactants) |
| Typical Conditions | Reflux in Ethanol | Strong Base (KOH), Reflux | High Temp (>250°C) or Microwave | Metal Catalyst, Ligand, Moderate Temp. | Water, Recyclable Catalyst, Ultrasound/Microwave |
| Typical Yields | Moderate to Good | Good to Excellent | Moderate | Good to Excellent | Good to Excellent |
| Reaction Time | 4-12 hours | 12-24 hours | 1-24 hours (conventional), 10-30 min (microwave) | 8-24 hours | 10-60 minutes |
Experimental Protocols
Protocol 1: Doebner Synthesis of 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid
-
Reactants: 4-methylaniline (10 mmol), 4-chlorobenzaldehyde (10 mmol), pyruvic acid (12 mmol).
-
Procedure:
-
Combine the reactants in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid by vacuum filtration and wash the filter cake with 20 mL of cold ethanol.
-
Recrystallize the crude product from glacial acetic acid to obtain the pure quinoline-4-carboxylic acid.
-
Protocol 2: Pfitzinger Synthesis of 2-phenylquinoline-4-carboxylic acid
-
Reactants: Isatin (10 mmol), acetophenone (11 mmol), potassium hydroxide.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.6 g of KOH in 15 mL of 95% ethanol with stirring.
-
To this solution, add 1.47 g (10 mmol) of isatin. Stir for 30 minutes at room temperature.
-
Add 1.32 g (11 mmol) of acetophenone dropwise to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours.
-
After cooling, dilute the reaction mixture with 50 mL of water and filter.
-
Cool the filtrate in an ice bath and acidify to pH 4-5 with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol if necessary.
-
Protocol 3: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
-
Reactants: 3-chloroaniline (2.0 mmol), diethyl ethoxymethylenemalonate (6.0 mmol).
-
Procedure:
-
In a 2-5 mL microwave vial equipped with a magnetic stir bar, combine 3-chloroaniline and diethyl ethoxymethylenemalonate.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 250 °C for 15 minutes.
-
Cool the vial to room temperature. A precipitate of the product will form.
-
Filter the solid and wash with 3 mL of ice-cold acetonitrile.
-
Dry the resulting solid under vacuum to yield the pure product.[9]
-
Visualizations
Caption: Proposed mechanism of the Doebner reaction.
Caption: Mechanism of the Pfitzinger reaction.
Caption: The Gould-Jacobs reaction pathway.
Caption: Generalized experimental workflow for quinoline-4-carboxylate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ablelab.eu [ablelab.eu]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. scribd.com [scribd.com]
A Researcher's Guide to the Biological Evaluation of Compounds Derived from Methyl 7-bromoquinoline-4-carboxylate
Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery
In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold."[1] This versatile heterocyclic structure, composed of a fused benzene and pyridine ring, is a cornerstone in the development of a vast array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
This guide focuses on a particularly valuable starting material for chemical synthesis: Methyl 7-bromoquinoline-4-carboxylate . This compound serves as an ideal precursor for generating diverse molecular libraries for several strategic reasons. The ester group at the 4-position can be readily converted into amides, hydrazones, and other functionalities, while the bromine atom at the 7-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the systematic introduction of a wide range of aryl and heteroaryl substituents, enabling a thorough exploration of the structure-activity relationship (SAR).[5]
This document provides a comparative analysis of the biological activities of various derivatives synthesized from this key intermediate, supported by experimental data and detailed protocols to guide researchers in their own investigations.
Comparative Biological Evaluation: A Multi-faceted Analysis
The true potential of derivatives from this compound is revealed through their performance in a battery of biological assays. Below, we compare the anticancer, antimicrobial, and anti-inflammatory activities of distinct classes of these compounds, drawing insights from published data on structurally related molecules.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoline derivatives have shown significant promise as anticancer agents, with mechanisms ranging from the inhibition of protein kinases crucial for cell signaling to the induction of apoptosis.[1][6] The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of their potency against various cancer cell lines.[1]
When designing new derivatives, the goal is to achieve high potency against cancer cells while minimizing toxicity to normal cells. The substitution pattern on the quinoline ring plays a pivotal role in this therapeutic index. For instance, studies on brominated quinolines have shown that the position and number of bromine atoms, along with other substituents, are critical for antiproliferative effects.[7] Novel quinoline-chalcone and quinoline-dihydrazone derivatives have also exhibited potent activity against various cancer cell lines, often surpassing the efficacy of standard chemotherapeutic drugs like 5-fluorouracil (5-FU).[8][9]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Quinoline Derivatives
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source(s) |
| Quinoline-Chalcone | Compound 12e (specific structure in source) | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 | [8] |
| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | [8] | ||
| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | [8] | ||
| Quinoline-Dihydrazone | Compound 3c (specific structure in source) | BGC-823 (Gastric) | 7.01 - 34.32 (range) | 5-FU | > IC₅₀ of 3c | [9] |
| MCF-7 (Breast) | 7.05 | 5-FU | > IC₅₀ of 3c | [9] | ||
| Brominated Methoxyquinoline | Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (Glioma) | 5.45 - 9.6 (range, µg/mL) | 5-FU | Not specified | [7] |
| HeLa (Cervical) | 5.45 - 9.6 (range, µg/mL) | 5-FU | Not specified | [7] | ||
| HT29 (Colon) | 5.45 - 9.6 (range, µg/mL) | 5-FU | Not specified | [7] |
Note: The data presented are illustrative and sourced from studies on various quinoline derivatives to highlight comparative efficacy. Direct comparison requires testing under identical experimental conditions.
From this data, a preliminary SAR can be established. The hybridization of the quinoline scaffold with chalcone and dihydrazone moieties appears to be a highly effective strategy for generating potent anticancer agents.[8][9] Compound 12e , a quinoline-chalcone derivative, demonstrates significantly greater potency than the standard drug 5-FU across multiple cell lines.[8]
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the urgent discovery of new antimicrobial agents. The quinoline scaffold is the backbone of several established antimicrobial drugs, and novel synthetic derivatives are continuously being explored for their ability to inhibit the growth of pathogenic bacteria and fungi.[1][2] The primary metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[1][10][11]
Derivatives such as quinoline hydrazones and those incorporating aryl sulphonamides have shown promising, broad-spectrum antimicrobial activities.[2][12] The nature of the substituents significantly influences this activity; for example, the presence of a nitro group on a quinoline hydrazone was found to confer remarkable activity against both Gram-positive and Gram-negative bacteria.[2]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Quinoline Derivatives
| Compound Class | Derivative/Substituent | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference Compound | Source(s) |
| Quinoline Hydrazone | Compound 7b (Nitro substitution) | Good Activity | Excellent Activity | Good Activity | Ampicillin | [2] |
| Quinoline Hydrazone | Compound 7d (Alkoxy substitution) | High Activity (at 75 µg/ml) | Good Activity | Moderate Activity | Ampicillin | [2] |
| Aryl Sulphonamide | Compounds 5b & 5d | 800 - 1000 | 800 - 1000 | Not Tested | Not Specified | [12] |
| Hydroxyimidazolium Hybrid | Compound 7b | 5 µM | ≥50 µg/mL | 62.5 - >250 | Not Specified | [13] |
Note: MIC values can vary significantly based on the specific strain and testing methodology. The table provides a qualitative and quantitative summary from different studies.
The data suggests that functionalization at the 4-position of the quinoline ring, for instance by creating hydrazones, is a viable strategy for developing potent antimicrobials.[2] Further modifications, such as adding a nitro group, can enhance this activity across different microbial species.[2]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in numerous diseases, driving the search for novel anti-inflammatory agents. Quinoline-based molecules are being developed to target key enzymes in the inflammatory pathway, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[4][14] Dual inhibition of COX and 5-LOX is considered a particularly promising strategy, as it can block the synthesis of both prostaglandins and leukotrienes, key inflammatory mediators.[15]
Structure-activity relationship studies have revealed that the nature of the substituent on the quinoline ring dictates the pharmacological target. For example, quinolines bearing a carboxylic acid moiety have been associated with COX inhibition, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs).[4][14] Quinoline-4-carboxylic acid, in particular, has shown appreciable anti-inflammatory effects in cellular models.[16][17]
Table 3: Comparative Anti-inflammatory Activity of Quinoline-Related Carboxylic Acids
| Compound | Target Enzyme(s) | In Vitro Model | Potency | Reference Compound | Source(s) |
| Quinoline-4-carboxylic acid | NF-κB Pathway (presumed) | LPS-induced RAW264.7 macrophages | Appreciable anti-inflammation | Indomethacin (NSAID) | [16][17] |
| Quinoline-3-carboxylic acid | NF-κB Pathway (presumed) | LPS-induced RAW264.7 macrophages | Appreciable anti-inflammation | Indomethacin (NSAID) | [16] |
The causality behind this activity is linked to the carboxylic acid group, which can interact with the active sites of inflammatory enzymes like COX.[14] The planarity of the quinoline ring system may also facilitate binding.[17] Modifying the core structure derived from this compound to include a free carboxylic acid at the 4-position is therefore a rational approach to designing novel anti-inflammatory agents.
Experimental Protocols: A Guide to Self-Validating Methodologies
Scientific integrity requires robust and reproducible experimental methods. The following section provides detailed, step-by-step protocols for the key assays discussed in this guide.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][18] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells.[18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Quinoline Derivatives
For researchers in oncology and drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for creating potent therapeutic agents.[1][2][3] The journey from a promising novel quinoline derivative to a clinical candidate, however, is paved with rigorous preclinical evaluation, beginning with the fundamental assessment of its cytotoxic potential. Selecting the appropriate cytotoxicity assay is not merely a procedural choice; it is a critical decision that dictates the quality and translational relevance of your data.
This guide provides an in-depth comparison of the most relevant cytotoxicity assays for evaluating novel quinoline derivatives. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring that the data you generate is both accurate and meaningful.
The First Principle: Understanding the Mechanism
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), interference with cell cycle progression, and DNA damage.[4][5] A comprehensive cytotoxicity assessment should, therefore, not only quantify cell death but also provide insights into the how and why. This mechanistic understanding is crucial for lead optimization and predicting in vivo efficacy.
Comparative Analysis of Key Cytotoxicity Assays
The three pillars of in vitro cytotoxicity testing for initial screening are assays that measure metabolic activity, membrane integrity, and specific apoptotic markers. Each provides a unique window into the cell's response to a cytotoxic agent.
| Assay | Principle | Advantages | Limitations & Considerations for Quinolines |
| MTT (Metabolic Assay) | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6][7] | High-throughput, cost-effective, well-established for IC50 determination. | Interference: Quinoline compounds, due to their chemical structure, can directly reduce MTT, leading to false-negative results (i.e., making a toxic compound appear less so).[8][9] Mechanism: Measures metabolic activity, not a direct marker of cell death. A compound could be cytostatic (inhibit proliferation) without being cytotoxic, yet still show a reduced MTT signal.[10] |
| LDH (Membrane Integrity Assay) | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[11][12][13] | Direct measure of cell lysis (necrosis or late apoptosis). Simple, "add-and-read" formats available.[14] Good orthogonal method to validate MTT results.[10] | Timing: Only detects cell death after membrane integrity is lost, potentially missing earlier apoptotic events. Mechanism: Does not distinguish between apoptosis and necrosis. |
| Caspase-3/7 (Apoptosis Assay) | Measures the activity of executioner caspases 3 and 7, key proteases activated during the final stages of apoptosis.[15] | Highly specific for apoptosis.[16][17] High sensitivity, often with luminescent readouts.[15][18] Provides mechanistic insight into the mode of action. | Timing: Detects a specific point in the apoptotic cascade; may not capture all cell death pathways (e.g., caspase-independent apoptosis or necrosis). Cost: Can be more expensive than colorimetric assays like MTT or LDH. |
Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust protocols. The following are detailed, step-by-step methodologies designed to minimize variability and incorporate necessary controls, especially when working with potentially interfering compounds like quinolines.
Protocol 1: MTT Cell Viability Assay
This assay assesses cell metabolic activity as an indicator of viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[19]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for an additional 2-4 hours.[7][19]
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well and shake the plate on an orbital shaker for 10-15 minutes to dissolve the purple formazan crystals.[7][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Crucial Control - Compound Interference: Set up parallel wells containing the highest concentration of your quinoline derivative and MTT reagent in cell-free medium. Any color change indicates direct MTT reduction by your compound and will require using an alternative assay.[8]
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Workflow Diagram:
Caption: Workflow for the LDH cytotoxicity assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 1 hour before the assay endpoint.
-
Vehicle Control: Cells treated with the compound solvent.
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[21]
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[22]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[22]
-
Incubation: Incubate for 10-30 minutes at room temperature, protected from light. The reaction catalyzes the conversion of a tetrazolium salt into a colored formazan product.[11][21]
-
Stop Reaction: Add 50 µL of the stop solution.[22]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent "add-mix-measure" assay provides a highly sensitive and specific measure of apoptosis.
Workflow Diagram:
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays.[16] The cell number should be optimized but is typically between 5,000-20,000 cells/well in 100 µL of medium.[18]
-
Compound Treatment: Add quinoline derivatives and controls as previously described.
-
Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours to allow for cell lysis and signal stabilization.[18]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Conclusion: An Integrated Approach for Authoritative Results
No single assay can tell the whole story. For a comprehensive and trustworthy evaluation of novel quinoline derivatives, a multi-assay approach is paramount.
-
Primary Screen: Use the MTT assay for initial high-throughput screening to determine approximate IC50 values, but always include the cell-free interference control.
-
Orthogonal Validation: If a compound shows activity, validate the results with the LDH assay . A correlation between decreased metabolic activity (MTT) and increased membrane permeability (LDH) provides strong evidence of true cytotoxicity. Discrepancies may suggest cytostatic effects or assay interference, warranting further investigation.[10][23]
-
Mechanistic Insight: For lead compounds, employ the Caspase-3/7 assay to determine if the observed cytotoxicity is mediated by apoptosis. A positive result provides crucial mechanistic information that is highly valuable for the compound's downstream development program.
By layering these validated methods, researchers can build a robust data package that accurately reflects the cytotoxic potential of novel quinoline derivatives, confidently guiding the next steps in the drug discovery pipeline.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Compounds
Welcome, colleagues. In the intricate world of analytical chemistry, the separation and quantification of quinoline compounds present a unique set of challenges and opportunities. From their foundational role in antimalarial drugs to their use as dyes and their presence as environmental contaminants, the accurate analysis of these heterocyclic aromatic compounds is paramount.[1][2] This guide moves beyond mere protocol recitation. It is a distillation of field experience, designed to provide you—fellow researchers, scientists, and drug development professionals—with a logical framework for developing and optimizing robust HPLC methods for quinoline analysis. We will explore the causality behind our choices, ensuring every step is part of a self-validating analytical system.
Pillar 1: The Stationary Phase - A Comparative Analysis of Column Chemistries
The heart of any HPLC separation is the column. The choice of stationary phase dictates the primary interaction mechanism with the analyte, fundamentally influencing retention, and selectivity. For quinoline and its derivatives, several column chemistries offer distinct advantages.
-
C18 (Octadecylsilane): The Versatile Workhorse The C18 column is the most widely used stationary phase in reversed-phase HPLC for a reason. Its long alkyl chains provide strong hydrophobic interactions with non-polar to moderately polar analytes. For many quinoline derivatives, a C18 column is an excellent starting point for method development.[1][3] However, a critical challenge arises from the basic nature of the quinoline nitrogen. This can lead to secondary interactions with residual acidic silanol groups on the silica surface, resulting in significant peak tailing.[4] While modern, high-purity, end-capped C18 columns mitigate this, it remains a key consideration.
-
Phenyl-Hexyl: The Aromatic Specialist Given the aromatic nature of the quinoline ring system, a Phenyl-Hexyl phase presents a compelling alternative. This stationary phase offers a unique "mixed-mode" interaction. The hexyl chain provides classical hydrophobic retention, while the phenyl group facilitates π-π stacking interactions with the aromatic rings of quinoline analytes.[5][6] This dual mechanism can dramatically alter selectivity compared to a C18 column, often providing superior resolution for complex mixtures of aromatic or polyaromatic compounds.[7][8] The Phenyl-Hexyl phase is particularly adept at separating structurally similar quinoline isomers where hydrophobicity differences are minimal.
-
Mixed-Mode Ion-Exchange: Taming Basic Analytes To directly address the challenge of basic quinoline compounds, mixed-mode columns incorporating cation-exchange functionalities are highly effective. These columns combine reversed-phase characteristics with ionic interaction sites.[9] At a mobile phase pH where the quinoline nitrogen is protonated (positively charged), the stationary phase's negative charges provide a strong, targeted retention mechanism.[9][10] This not only improves retention for otherwise poorly-retained polar quinolines but also significantly enhances peak shape by overpowering undesirable silanol interactions.
-
Chiral Stationary Phases (CSPs): Resolving Enantiomers In pharmaceutical development, many quinolone drugs are chiral, with enantiomers exhibiting different pharmacological and toxicological profiles.[11][12] For these applications, chiral separation is not just necessary but mandated. This is achieved using CSPs that create a chiral environment, allowing for the differential interaction and separation of enantiomers.[12][13] This can be done directly on a CSP or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column.[13][14]
Comparative Summary of Stationary Phases
| Stationary Phase | Primary Retention Mechanism(s) | Selectivity for Quinolines | Best Suited For | Common Challenges |
| C18 | Hydrophobic Interactions | General purpose, based on hydrophobicity. | Routine quantification, initial method development.[3][15] | Peak tailing for basic quinolines due to silanol interactions.[4] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Enhanced for aromatic and polyaromatic compounds.[6][7] | Separation of structural isomers, complex mixtures of aromatics.[8] | Retention may be insufficient for highly polar quinolines. |
| Mixed-Mode | Hydrophobic & Ion-Exchange | High selectivity for basic, ionizable quinolines.[9] | Improving retention and peak shape for basic analytes.[10] | Requires careful mobile phase pH and buffer control. |
| Chiral (CSP) | Enantioselective Interactions | Specific for separating enantiomers. | Chiral purity determination, preparative separation of enantiomers.[11] | Higher cost, method development can be more complex. |
Pillar 2: Mobile Phase Optimization - The Key to Resolution
If the column is the heart of the separation, the mobile phase is the lifeblood. Its composition is the most powerful tool for manipulating retention and resolution.[16]
-
Organic Modifier & Strength: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity.[4] ACN is generally preferred for aromatic compounds due to its different dipole moment and hydrogen bonding characteristics compared to methanol. The percentage of the organic modifier in the aqueous phase determines the overall solvent strength and is the primary lever for adjusting retention times.
-
pH Control: For ionizable compounds like quinolines, pH is the most critical parameter. The pH of the mobile phase dictates the ionization state of both the quinoline analyte and the residual silanols on the column.[4] Operating at a low pH (typically 2.5-3.5) serves two purposes: it suppresses the ionization of silanol groups, minimizing secondary interactions, and it ensures the basic quinoline molecule is fully protonated, leading to consistent retention behavior.[4]
-
Buffers and Additives:
-
Buffers: Using a buffer (e.g., phosphate, acetate) is essential to maintain a constant and reproducible pH. For LC-MS applications, volatile buffers like formic acid or ammonium formate are required to ensure compatibility with the mass spectrometer.[17][18]
-
Competing Bases: To combat peak tailing on silica-based columns, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be highly effective. TEA, being a stronger base, preferentially interacts with the active silanol sites, effectively "masking" them from the quinoline analyte and resulting in vastly improved peak symmetry.[4]
-
Logical Flow for Mobile Phase Optimization
Caption: Decision workflow for mobile phase optimization in quinoline analysis.
Pillar 3: Detection - A Comparison of Technologies
Once separation is achieved, the choice of detector determines the sensitivity, selectivity, and type of information obtained.
-
UV-Vis and Photodiode Array (PDA) Detection: This is the most common detection method for quinoline compounds, which possess strong chromophores. A standard UV-Vis detector is set to a single wavelength of maximum absorbance (e.g., ~225 nm for the quinoline core).[1][19] A PDA detector offers a significant advantage by acquiring the entire UV-Vis spectrum for each point in the chromatogram. This allows for the confirmation of peak identity by spectral matching and, critically, the assessment of peak purity to ensure a peak is not comprised of co-eluting components.[20]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides unparalleled sensitivity and selectivity.[17] MS detection is indispensable for analyzing trace levels of quinolines in complex matrices like plasma or environmental samples.[1][21] Furthermore, high-resolution MS (e.g., Q-TOF) and tandem MS (MS/MS) techniques provide mass information that allows for the unambiguous identification and structural elucidation of unknown quinoline alkaloids, metabolites, or degradation products.[22][23][24]
Comparative Summary of Detection Methods
| Detector | Principle of Operation | Selectivity | Sensitivity (Typical LOQ) | Information Provided |
| UV-Vis / PDA | UV light absorbance by chromophores. | Moderate (relies on chromatographic separation). | ng/mL range.[17][25] | Quantitative, Peak Purity (PDA).[20] |
| Mass Spec (MS) | Separation of ions based on mass-to-charge ratio. | Very High (based on m/z). | pg/mL to low ng/mL range.[17] | Quantitative, Molecular Weight, Structural Information (MS/MS).[22] |
A Representative Experimental Protocol: Determination of Quinoline in Textiles
This protocol, adapted from established methods, provides a robust workflow for the quantification of quinoline.[1][19] It is a self-validating system where recovery and precision are key performance indicators.
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and PDA detector.
-
Column: Dikma Diamonsil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Quinoline standard.
2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of quinoline standard and dissolve in 100 mL of acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.2, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with acetonitrile.[1]
3. Sample Preparation (Ultrasonic Extraction)
-
Cut 1.0 g of the sample material into small pieces (~5mm x 5mm).[1]
-
Place the sample into a suitable vessel and add 10 mL of acetonitrile.[1]
-
Perform ultrasonic extraction for 30 minutes at 40°C.[1]
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.[1]
4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water.[1] A gradient may be used for complex samples. For a simple screening, an isocratic mixture such as 60:40 (v/v) Acetonitrile:Water can be a starting point.[19]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.
-
Detection: PDA detector, monitoring at 225 nm.[1]
5. Quantification
-
Inject the prepared standards and sample extracts.
-
Construct a calibration curve by plotting the peak area of the quinoline standard against its concentration.
-
Determine the concentration of quinoline in the sample extracts by interpolating their peak areas from the calibration curve.
General Experimental Workflow
Caption: A typical experimental workflow for HPLC analysis of quinoline.
Troubleshooting Common HPLC Issues for Quinolines
-
Problem: My quinoline peaks are tailing severely.
-
Causality: This is a classic sign of secondary interactions between the basic quinoline analyte and acidic residual silanol groups on the silica stationary phase.[4]
-
Solutions:
-
Lower Mobile Phase pH: Adjust the pH to ~2.5-3.5 using an acid like formic or phosphoric acid to suppress silanol ionization.[4]
-
Add a Competing Base: Incorporate 0.1% Triethylamine (TEA) into your mobile phase to mask the active silanol sites.[4]
-
Change Columns: Switch to a modern, fully end-capped C18 column or, for a more robust solution, a Phenyl-Hexyl phase.[4][7]
-
-
-
Problem: I am not getting good separation between my quinoline analytes.
-
Causality: The mobile phase composition and/or stationary phase chemistry is not providing sufficient selectivity for your specific compounds.
-
Solutions:
-
Optimize Organic Modifier: Adjust the gradient slope or the isocratic percentage of acetonitrile.
-
Change Organic Modifier: Switch from acetonitrile to methanol (or vice-versa), as they offer different selectivities.[4]
-
Fine-Tune pH: Small adjustments in pH can alter the polarity of certain quinoline derivatives, improving resolution.[4]
-
Consider a Phenyl-Hexyl Column: If your analytes are structurally similar aromatics, the π-π interactions offered by a phenyl column may be required to achieve separation.[7][8]
-
-
-
Problem: My peaks are fronting.
-
Causality: Peak fronting is often caused by sample overload (injecting too high a concentration) or using a sample solvent that is much stronger than the mobile phase.[4]
-
Solutions:
-
By systematically addressing the pillars of stationary phase, mobile phase, and detection, and by understanding the chemical principles behind each choice, you can develop and validate highly effective HPLC methods for the analysis of quinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijsred.com [ijsred.com]
- 4. benchchem.com [benchchem.com]
- 5. support.waters.com [support.waters.com]
- 6. separationmethods.com [separationmethods.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 10. sielc.com [sielc.com]
- 11. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

